9,10-Dihydroxyphenanthrene
Description
Properties
IUPAC Name |
phenanthrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUSUXJNDWKJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209159 | |
| Record name | 9,10-Phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-84-2 | |
| Record name | 9,10-Phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Phenanthrenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 9,10-Dihydroxyphenanthrene
Abstract
This in-depth technical guide provides a detailed exploration of the synthesis of 9,10-dihydroxyphenanthrene, a significant derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. The primary focus is on the most prevalent and efficient synthetic route: the oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by its reduction to the target diol. This guide delves into the causality behind experimental choices, ensuring a robust understanding of the chemical transformations. Furthermore, it presents detailed, step-by-step protocols, data summaries, and visual representations of the synthetic pathways to ensure clarity and reproducibility.
Introduction: The Significance of this compound
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention in various scientific disciplines, including medicinal chemistry, materials science, and environmental science.[1] Among these derivatives, this compound, also known as 9,10-phenanthrenediol, is of particular interest. Its structure, featuring hydroxyl groups on the central ring, imparts unique chemical and biological properties.
In a biological context, this compound is a metabolite of phenanthrene.[2] The metabolic activation of PAHs is a critical area of study, as it is often linked to their toxic and carcinogenic effects. The quinone-hydroquinone redox cycle is a key mechanism in the biological activity of many aromatic compounds.[2][3] Specifically, the two-electron reduction of 9,10-phenanthrenequinone leads to the formation of this compound.[3] Understanding the synthesis and properties of this hydroquinone is crucial for elucidating the mechanisms of PAH-induced oxidative stress and cytotoxicity.[4][5]
From a synthetic perspective, the vicinal diol functionality in this compound makes it a valuable precursor for the synthesis of more complex molecules and materials. The hydroxyl groups can be further functionalized, opening avenues for the development of novel ligands, molecular sensors, and pharmaceutical agents.
This guide will focus on the most reliable and widely adopted synthetic strategy for obtaining this compound, which proceeds through the intermediacy of 9,10-phenanthrenequinone.
Prevailing Synthetic Strategy: A Two-Step Approach
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process:
-
Oxidation: The selective oxidation of the 9,10-double bond of phenanthrene to yield 9,10-phenanthrenequinone.
-
Reduction: The subsequent reduction of the 1,2-dicarbonyl group of 9,10-phenanthrenequinone to the corresponding diol, this compound.
This approach is favored due to the ready availability of the starting material, phenanthrene, and the generally high yields and selectivity of each step.
Step 1: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone
The oxidation of phenanthrene to 9,10-phenanthrenequinone is a classic and well-documented transformation in organic chemistry. The key to this reaction is the use of an oxidizing agent that selectively attacks the electron-rich 9,10-positions of the phenanthrene nucleus.
Several oxidizing agents can be employed for this purpose, with chromic acid being one of the most traditional and effective choices.[6][7][8] The reaction with chromic acid likely proceeds through an initial electrophilic attack on the 9,10-double bond, leading to the formation of a diol intermediate which is then further oxidized to the diketone under the reaction conditions.[9]
Alternative, milder, and more modern oxidizing agents have also been developed. For instance, tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can also effect this transformation, offering a potentially more environmentally benign route.[10]
The following protocol is adapted from established procedures and provides a reliable method for the synthesis of 9,10-phenanthrenequinone.[6]
Materials:
-
Phenanthrene (technical grade is acceptable)
-
Chromic acid (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃)
-
95% Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask
-
Beakers
-
pH paper or meter
Procedure:
-
In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 liter of water.[6]
-
Begin stirring the mixture to form a suspension. From the dropping funnel, slowly add 450 ml of concentrated sulfuric acid at a rate that maintains a gentle boil.[6]
-
After the initial addition of sulfuric acid is complete, prepare a mixture of 210 g (2.1 moles) of chromic acid in 500 ml of water. Carefully add half of this mixture to the reaction flask. The reaction may become vigorous at this stage.[6] Allow the oxidation to proceed for 20-25 minutes before slowly adding the remainder of the chromic acid solution.[6]
-
Once the addition is complete, cool the reaction mixture to room temperature and then pour it into an equal volume of cold water. Chill the mixture in an ice bath to precipitate the crude product.[6]
-
Collect the crude precipitate by suction filtration and wash it thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.[6]
-
To remove diphenic acid, a common byproduct, triturate the precipitate with three 300-ml portions of boiling water, filtering after each wash.[6]
-
For purification, the crude phenanthrenequinone is treated with a hot 40% sodium bisulfite solution. This forms a water-soluble bisulfite addition product. Filter the hot solution to remove any unreacted phenanthrene or other insoluble impurities.[6][7]
-
To the hot filtrate, add a saturated solution of sodium carbonate to liberate the phenanthrenequinone, which precipitates as a deep orange solid.[6]
-
Collect the purified phenanthrenequinone by suction filtration, wash it well with cold water, and allow it to air-dry. The expected yield is 52-56 g (44-48%).[6]
-
Further purification can be achieved by recrystallization from 95% ethanol.[6]
Safety Precautions:
-
Chromic acid is highly toxic, corrosive, and a known carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]
-
The reaction with concentrated sulfuric acid is highly exothermic. Add the acid slowly and with caution to control the reaction temperature.[6]
-
Phenanthrene can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with the skin and eyes.[11][12][13][14][15]
Step 2: Reduction of 9,10-Phenanthrenequinone to this compound
The reduction of the α-diketone in 9,10-phenanthrenequinone to the corresponding diol is a straightforward process. Several reducing agents can accomplish this transformation, with sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, being a common and effective choice.
Sodium dithionite is a powerful yet selective reducing agent for quinones. It is readily available, inexpensive, and the reaction can be carried out in an aqueous or biphasic system, simplifying the workup procedure. The reaction mechanism involves the transfer of electrons from the dithionite ion to the quinone, leading to the formation of the hydroquinone.
The following protocol provides a method for the reduction of 9,10-phenanthrenequinone to this compound.
Materials:
-
9,10-Phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask or separatory funnel
-
Magnetic stirrer and stir bar (if using a flask)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a suitable reaction vessel, such as a large separatory funnel, dissolve 26 g (0.125 mol) of 9,10-phenanthrenequinone in 250 mL of tetrahydrofuran (THF).[16]
-
Add a solution of 65 g (0.37 mol) of sodium dithionite in 250 mL of water to the THF solution.[16]
-
Shake the biphasic mixture vigorously for approximately 5 minutes.[16] The deep orange color of the quinone should fade as it is reduced to the hydroquinone.
-
Once the reaction is complete, as indicated by the color change, extract the aqueous layer with ethyl acetate (2 x 100 mL).[16]
-
Combine the organic extracts and wash them sequentially with water (3 x 100 mL) and then with brine (100 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[16][17]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or ethanol/water, to yield the pure diol.
Alternative Synthetic Routes to the Phenanthrene Core
While the oxidation/reduction of phenanthrene is the most direct route to this compound, it is valuable for the research scientist to be aware of other methods for constructing the fundamental phenanthrene skeleton. These methods can be particularly useful for the synthesis of substituted phenanthrene derivatives that may not be readily accessible from the parent hydrocarbon.
The Pschorr Synthesis
The Pschorr synthesis is a classical method for the preparation of phenanthrenes from α-aryl-o-aminocinnamic acids.[18] The key step in this reaction is an intramolecular radical cyclization of a diazonium salt, typically catalyzed by copper.[19]
Mechanism Overview:
-
Diazotization of the amino group on the α-aryl-o-aminocinnamic acid with nitrous acid.[18]
-
Copper-catalyzed decomposition of the diazonium salt to generate an aryl radical.[18]
-
Intramolecular attack of the aryl radical onto the adjacent aromatic ring.[19]
-
Rearomatization to yield the phenanthrene derivative.[19]
While powerful for creating substituted phenanthrenes, this method requires a multi-step synthesis of the starting cinnamic acid derivative and does not directly yield the 9,10-dihydroxy functionality.
The Mallory Photocyclization
The Mallory reaction is a photochemical method for synthesizing phenanthrenes from stilbene derivatives.[20] The reaction involves the UV-light-induced intramolecular cyclization of a cis-stilbene to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.[21][22]
Mechanism Overview:
-
Photochemical cis-trans isomerization of the stilbene.
-
Photocyclization of the cis-isomer to a transient dihydrophenanthrene.[20]
-
Oxidation of the dihydrophenanthrene intermediate to the phenanthrene product, often facilitated by an oxidizing agent like iodine or oxygen.[21][23]
This method is particularly useful for the synthesis of symmetrically and unsymmetrically substituted phenanthrenes.[23] However, like the Pschorr synthesis, it does not directly produce this compound and would require subsequent oxidation and reduction steps.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [24] |
| Molecular Weight | 212.24 g/mol | [24] |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 25061-77-2 | [24] |
Spectroscopic Data:
While specific spectral data can vary slightly based on the solvent and instrument used, typical spectroscopic features for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The protons at the 9 and 10 positions, attached to the carbons bearing the hydroxyl groups, would appear as singlets or doublets depending on the stereochemistry (cis or trans) and coupling with neighboring protons. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (typically δ 110-150 ppm). The carbons at the 9 and 10 positions, being attached to oxygen, will appear at a characteristic chemical shift, typically in the range of δ 65-85 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Summary and Outlook
This technical guide has provided a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and reliable two-step oxidation and reduction pathway starting from phenanthrene. Detailed experimental protocols, mechanistic insights, and safety considerations have been presented to aid researchers in the successful synthesis of this important molecule.
The continued interest in the biological activity of PAHs and their metabolites ensures that the synthesis of compounds like this compound will remain a relevant and important area of research. Furthermore, the potential of this diol as a versatile building block in organic synthesis opens up exciting possibilities for the development of novel functional materials and therapeutic agents. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring the full range of applications for this versatile phenanthrene derivative.
Diagrams
Caption: Overall synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
-
Pschorr Synthesis. (n.d.). In Name Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenanthrenequinone. Retrieved from [Link]
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Mallory reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Pschorr cyclization. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9,10-dihydro-. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 9,10-phenanthrenequinone. Retrieved from [Link]
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Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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Organic Syntheses. (2003). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]
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Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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ACS Publications. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Retrieved from [Link]
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Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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MDPI. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Retrieved from [Link]
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YouTube. (2020, October 14). Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. Retrieved from [Link]
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ResearchGate. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Retrieved from [Link]
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Organic Reactions. (1984). Photocyclization of Stilbenes and Related Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of 9,10-phenanthrenequinone by atmospheric gas-phase reactions of phenanthrene. Retrieved from [Link]
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YouTube. (2023, November 18). Posher/Pschorr synthesis of Phenanthrene Method of preparation of Phenanthrene Phenanthrene synthesi. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, June 25). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Retrieved from [Link]
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ResearchGate. (2013). Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Retrieved from [Link]
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YouTube. (2020, September 19). Phenanthrene | Structure | Synthesis | Reactions | Uses | BP 301T | L~29. Retrieved from [Link]
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ResearchGate. (n.d.). Redox cycling of 9,10-phenanthrenequinone (9,10-PQ) for production of.... Retrieved from [Link]
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NIST WebBook. (n.d.). 9,10-Dihydro-9,10-dihydroxyphenanthrene. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]
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PubMed. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. Retrieved from [Link]
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The Multifaceted Biological Activities of 9,10-Dihydroxyphenanthrene Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
To the dedicated researchers, pioneering scientists, and visionary drug development professionals, this guide serves as an in-depth exploration into the compelling biological activities of 9,10-dihydroxyphenanthrene derivatives. This unique chemical scaffold, found in both natural products and synthetic compounds, has emerged as a focal point in the quest for novel therapeutic agents.[1][2] Our journey through this document will traverse the cytotoxic landscapes of cancer therapy, the intricate signaling cascades of inflammation and neuroprotection, and the promising frontiers of antiviral and antioxidant research. As a senior application scientist, my objective is to not merely present data, but to provide a cohesive narrative grounded in mechanistic insights and practical experimental guidance. This guide is structured to empower your research endeavors by offering not only a comprehensive review of the current knowledge but also detailed, actionable protocols and conceptual frameworks to propel future discoveries.
I. The Chemical Versatility of the this compound Core
The 9,10-dihydrophenanthrene moiety is a partially saturated polycyclic aromatic hydrocarbon, a structural feature that imparts a unique combination of rigidity and conformational flexibility. This scaffold is prevalent in nature, particularly within the Orchidaceae and Juncaceae plant families.[1][2] The true therapeutic potential of this core structure is unlocked through the diverse functionalization of the phenanthrene rings, with the hydroxyl groups at the 9 and 10 positions playing a crucial role in the biological activity of many derivatives. The synthesis of these derivatives is a key aspect of their development as therapeutic agents. Various synthetic strategies have been developed, including palladium-catalyzed Heck reactions and other novel cyclization methods, to generate a wide array of derivatives for biological screening.[3][4]
II. Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied biological activity of this compound derivatives is their potent anticancer effect against a broad spectrum of human cancer cell lines.[5] These compounds have demonstrated significant cytotoxicity, often with IC50 values in the low micromolar range, positioning them as promising candidates for oncology drug development.
A. Cytotoxicity Profile Across Various Cancer Cell Lines
Numerous studies have quantified the cytotoxic effects of various this compound derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds against a panel of human cancer cell lines, providing a comparative overview of their potency.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Erathrin A | HL-60 | Human promyelocytic leukemia | 14.50 | [5] |
| Compound 4 | HL-60 | Human promyelocytic leukemia | 11.96 | [5][6] |
| Compound 4 | THP-1 | Human monocytic leukemia | 8.92 | [5][6] |
| Calanhydroquinone C | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | Lung, Prostate, Colon, Breast, Nasopharyngeal | Significant to marginal activity | [5] |
| Compound 1 | H460, MCF7, CaCo2 | Lung, Breast, Colorectal | Highest effect among tested | [5] |
| Blestanol Derivatives | HCT-116, HepG2, BGC-823, A549, U251 | Colon, Liver, Gastric, Lung, Glioblastoma | 1.4 - 8.3 | [7] |
| Compound 3 | U-87 MG | Glioblastoma | 19.91 ± 4.28 | [8] |
| Compound 9 | U-87 MG | Glioblastoma | 17.08 ± 3.72 | [8] |
B. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
1. Apoptosis Induction: The Intrinsic and Extrinsic Pathways
A key derivative, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5] This dual-pronged attack on cancer cell survival involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator and executioner caspases.
2. Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, these derivatives can halt the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis.[5] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including Cdc25C, Cdk1, and Cyclin B1.[5]
C. Experimental Protocols for Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Step 4: Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[5]
2. Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Step 1: Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.
-
Step 2: Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Step 3: Staining: Stain the cells with a solution containing PI and RNase A.
-
Step 4: Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to generate a DNA content histogram.
-
Step 5: Data Interpretation: Deconvolute the histogram using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
3. Western Blotting for Apoptosis Marker Detection
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Step 1: Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Step 2: Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Step 3: SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Step 4: Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).
-
Step 5: Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.
-
Step 6: Analysis: Quantify the band intensities to determine the relative changes in protein expression.
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
A. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Certain phenanthrene-containing extracts have been shown to suppress the activation of NF-κB induced by pro-inflammatory stimuli like TNF-α.[9] This inhibition is mediated through the suppression of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[9]
IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that phenanthrene derivatives possess neuroprotective and anti-neuroinflammatory properties, making them intriguing candidates for the treatment of neurodegenerative disorders.
A. Antineuroinflammatory Activity
Several phenanthrene and 9,10-dihydrophenanthrene derivatives isolated from natural sources have shown potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells, with IC50 values in the low micromolar range.[7] This suggests their potential to mitigate neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's. The neuroprotective effects of some compounds are thought to be mediated through the modulation of signaling pathways such as PI3K/Akt and BDNF/TrkB, which are crucial for neuronal survival and neurogenesis.[10]
V. Expanding Horizons: Antiviral and Antioxidant Activities
The therapeutic potential of this compound derivatives extends beyond cancer and inflammation. Recent studies have highlighted their promising antiviral and antioxidant activities.
A. Antiviral Activity
A notable study has identified 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the replication of the virus.[11][12][13] Several derivatives displayed IC50 values in the low micromolar range, indicating their potential as antiviral agents for the treatment of COVID-19.[11][12][13]
B. Antioxidant Activity
Many this compound derivatives exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals. This property is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
VI. Conclusion and Future Directions
The this compound scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, anti-inflammatory, neuroprotective, antiviral, and antioxidant effects, underscore the immense potential of this class of compounds. The mechanistic insights gained so far, particularly the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of the NF-κB pathway in inflammation, provide a solid foundation for further research.
Future investigations should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the 9,10-dihydrophenanthrene core influence biological activity and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical animal models and assess the drug-like properties of lead compounds.
-
Target Identification and Validation: To elucidate the specific molecular targets of these derivatives to better understand their mechanisms of action and potential off-target effects.
The continued exploration of this compound derivatives holds the promise of delivering next-generation therapies for some of the most challenging diseases of our time.
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Lin, J. C., et al. (2009). Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. Journal of Medicinal Chemistry, 52(7), 1903-1911. [Link]
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Introduction: The Emergence of Dihydrophenanthrenes as Bioactive Scaffolds
An In-depth Technical Guide on the Discovery of 9,10-Dihydroxyphenanthrene Derivatives in Natural Products
The 9,10-dihydrophenanthrene scaffold is a recurring and privileged structural motif found in a significant number of natural products.[1][2][3] These compounds, derived biosynthetically from stilbenoid precursors, have garnered substantial interest from the scientific community for their remarkable structural diversity and potent biological activities.[4][5] Primarily isolated from plant families such as Orchidaceae, Juncaceae, and Dioscoreaceae, these molecules represent a rich chemical space for drug discovery and development.[1][6][7][8][9][10][11]
Natural phenanthrenes and their 9,10-dihydro derivatives exhibit a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[4][8][10][12] The hydroxylation pattern on the aromatic rings, particularly at positions 9 and 10, often plays a crucial role in their biological function. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the discovery, bio-guided isolation, structural elucidation, and therapeutic potential of these fascinating natural products. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and visualize complex workflows to empower further investigation into this promising class of compounds.
Part 1: Discovery through Bio-Guided Fractionation
The journey to discovering novel 9,10-dihydrophenanthrene derivatives almost invariably begins with a systematic screening of natural source extracts. The principle of bio-guided fractionation is a cornerstone of this process; it is a rational approach where the biological activity of interest dictates the purification path, ensuring that researchers focus their efforts on the most promising chemical constituents.
The initial step involves preparing crude extracts from selected plant materials—often the tubers, rhizomes, or stems of species from the Dendrobium, Bletilla, or Juncus genera, which are known to be rich sources.[6][7][9][13][14] These crude extracts are then subjected to a panel of biological assays. For drug development professionals, cytotoxic assays against a variety of human cancer cell lines (e.g., HeLa, MCF-7, A549) are of primary interest.[13][15][16] Concurrently, assays for anti-inflammatory activity (e.g., inhibition of nitric oxide production in macrophages) or antioxidant capacity (e.g., DPPH radical scavenging) can reveal other therapeutic potentials.[8][17][18]
Fractions that exhibit potent activity are prioritized for further separation. This iterative process of chromatographic separation followed by biological testing continues until a pure, active compound is isolated. This methodology is efficient because it filters out inactive compounds early, saving significant time and resources.
Caption: Workflow for Bio-Guided Isolation of Natural Products.
Quantitative Bioactivity Data
The cytotoxic potential of 9,10-dihydrophenanthrene derivatives is a primary driver of research. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative compounds against various human tumor cell lines, demonstrating their potential as anticancer agents.[3][12][13][15][16][19][20][21]
| Compound/Extract | Natural Source | Target Cell Line | IC₅₀ (µM) | Reference |
| Juncusol | Juncus maritimus | HeLa (Cervical Cancer) | 0.5 | [16] |
| Effusol | Juncus maritimus | HeLa (Cervical Cancer) | 2.3 | [16] |
| Maritin D | Juncus maritimus | T-47D (Breast Cancer) | 6.2 | [15] |
| Dihydrophenanthrene C1 | (Synthetic Derivative) | SARS-CoV-2 3CLpro | 1.55 | [12] |
| Calanphenanthrene A | Calanthe arisanensis | KB (Nasopharyngeal) | 3.8 | [19] |
| 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene | Juncus compressus | MCF-7 (Breast Cancer) | 9.17 | [13] |
| Dendrobium officinale Derivative | Dendrobium officinale | THP-1 (Leukemia) | 11.51 | [20] |
Part 2: A Validated Workflow for Isolation and Purification
The successful isolation of pure 9,10-dihydrophenanthrenes hinges on a multi-step purification strategy that exploits subtle differences in their physicochemical properties, such as polarity and size. The choice of solvents and chromatographic media is critical and is based on decades of phytochemical research. A typical workflow is robust and reproducible, ensuring the integrity of the isolated compounds.
Detailed Experimental Protocol: Extraction and Partitioning
This protocol describes a standard method for obtaining enriched fractions from plant material. The rationale is to use solvents of increasing polarity to separate compounds into broad classes.
-
Preparation : Air-dry and pulverize the plant material (e.g., 5 kg of Calanthe arisanensis roots) to increase the surface area for extraction.[19]
-
Maceration : Soak the powdered material in methanol (MeOH) at room temperature for 72 hours. Repeat this process five times to ensure exhaustive extraction. The choice of methanol is due to its ability to extract a wide range of polar and moderately nonpolar compounds.
-
Concentration : Combine the MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning :
-
Suspend the crude extract in a mixture of ethyl acetate (EtOAc) and water (H₂O).
-
Separate the layers. The EtOAc layer will contain compounds of medium polarity, including many phenanthrenes, while the aqueous layer will contain highly polar compounds like sugars and glycosides.
-
Further partition the aqueous layer with n-butanol (BuOH) to isolate compounds of intermediate polarity. The activity is often concentrated in the EtOAc or BuOH fractions.
-
Detailed Experimental Protocol: Multi-Stage Chromatographic Purification
This protocol details the sequential chromatographic steps used to isolate individual compounds from the active fraction (e.g., the EtOAc fraction).
-
Silica Gel Column Chromatography (Primary Separation) :
-
Rationale : Silica gel is a polar stationary phase that separates compounds based on their polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity.
-
Procedure : Adsorb the active fraction onto a small amount of silica gel and load it onto a larger silica gel column. Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding EtOAc. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion & Polishing) :
-
Rationale : Sephadex LH-20 is a size-exclusion gel that also has adsorption properties. It is highly effective for separating aromatic compounds and removing pigments.
-
Procedure : Pool the active sub-fractions from the silica column, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol. This step refines the separation and removes interfering substances.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification) :
-
Rationale : HPLC, particularly using a reversed-phase column (e.g., C18), offers the highest resolution for final purification. It separates compounds based on their hydrophobicity.
-
Procedure : Inject the further purified fraction onto a semi-preparative HPLC column. Elute with a meticulously optimized mobile phase (e.g., a gradient of methanol and water). Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compounds.
-
Caption: General Workflow for Chromatographic Purification.
Part 3: The Logic of Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is a deductive process that integrates data from several high-resolution spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they allow for the unambiguous assignment of the compound's constitution and stereochemistry.
-
Mass Spectrometry (MS) : The first step is typically to obtain a high-resolution mass spectrum (HRESIMS). This technique provides an extremely accurate mass measurement of the molecule, from which a precise molecular formula can be calculated.[1][16] This is the foundational piece of data, defining the elemental composition.
-
1D Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This spectrum reveals the number and types of protons in the molecule, their electronic environment, and their proximity to other protons (through spin-spin coupling). For a 9,10-dihydrophenanthrene, one would look for characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons at the C-9 and C-10 positions.
-
¹³C NMR : This spectrum identifies all the unique carbon atoms in the molecule, providing a count of the total carbons and indicating their functional type (e.g., aromatic, aliphatic, carbonyl).
-
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing out spin systems, such as the sequence of protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive assignment of proton-carbon one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful structure elucidation experiments. It shows correlations between protons and carbons that are two or three bonds away. This information is used to piece together the molecular fragments identified by COSY and to connect different parts of the molecule, such as linking a methoxy group to its specific position on an aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule.
-
Caption: Logical Integration of Spectroscopic Data for Structure Elucidation.
Part 4: Biosynthesis and Future Therapeutic Directions
The structural diversity of naturally occurring 9,10-dihydrophenanthrenes originates from a common biosynthetic pathway. The presumed precursors are stilbenes, which undergo an intramolecular oxidative coupling of their aromatic rings to form the phenanthrene core.[5] Subsequent enzymatic modifications, such as hydroxylation, methoxylation, and dimerization, create the vast array of derivatives found in nature. Understanding this pathway is not only of academic interest but also opens avenues for biosynthetic engineering to produce novel analogues.
The potent and diverse biological activities of these compounds position the 9,10-dihydrophenanthrene scaffold as a highly attractive starting point for drug development.
-
Anticancer Agents : Many derivatives exhibit significant cytotoxicity against a range of cancer cells.[20] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[22] The combretastatins, a related class of stilbenes and phenanthrenes, are well-known for their ability to inhibit tubulin polymerization, a validated anticancer strategy.[23][24][25][26] Further exploration and optimization of dihydrophenanthrenes as tubulin inhibitors or agents targeting other cancer pathways is a promising research direction.
-
Anti-inflammatory and Antioxidant Agents : Several compounds have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide production and antioxidant activity by scavenging free radicals.[8][18] This suggests their potential use in treating chronic inflammatory diseases and conditions associated with oxidative stress.
-
Antiviral Agents : Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro.[12] This opens a new and urgent therapeutic area for this class of natural products.
Future research will likely focus on the total synthesis of rare and potent derivatives, detailed structure-activity relationship (SAR) studies to identify the key pharmacophores, and the elucidation of their precise molecular mechanisms of action. The continued exploration of the natural world, combined with modern synthetic and pharmacological tools, ensures that 9,10-dihydrophenanthrenes will remain a vital source of inspiration for the next generation of therapeutic agents.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 9,10-Dihydroxyphenanthrene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 'Why' Before the 'How'
In the realm of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, structural elucidation is not merely an academic exercise; it is the bedrock upon which toxicological, pharmacological, and materials science studies are built. 9,10-Dihydroxyphenanthrene (also known as phenanthrene-9,10-diol) is a pivotal molecule in this context. It is a significant metabolite of phenanthrene, a widespread environmental pollutant, and its hydroquinone structure endows it with potent redox activity that is of interest in both biological systems and materials chemistry[1].
This guide is structured not as a rigid manual but as a narrative of scientific inquiry. We will move from the foundational step of ensuring sample integrity through synthesis and purification to a multi-pronged spectroscopic investigation. Each analytical technique is presented with an emphasis on causality—explaining why the molecule behaves as it does under spectroscopic interrogation. This approach ensures that the protocols are not just followed but understood, allowing for adaptation and troubleshooting, the hallmarks of an experienced scientist.
Part 1: Foundational Integrity - Synthesis and Sample Preparation
The Logic of Synthesis: Quinone Reduction
9,10-Phenanthrenequinone is the logical precursor for synthesizing this compound. The reduction of its two ketone groups to hydroxyl groups is a chemically straightforward and high-yielding transformation. This process is not only a means of production but also the first step in understanding the molecule's redox chemistry.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 9,10-phenanthrenequinone (CAS 84-11-7) in 50 mL of ethanol with gentle warming.
-
Reduction: Once the quinone is dissolved, cool the orange solution to room temperature. Add 0.5 g of sodium borohydride (NaBH₄) portion-wise over 10 minutes. The vibrant orange color will fade to a pale yellow or colorless solution, indicating the reduction of the quinone.
-
Quenching: After stirring for 30 minutes post-addition, cautiously add 20 mL of 1 M hydrochloric acid (HCl) to neutralize the excess borohydride and the resulting borate esters.
-
Isolation: Transfer the mixture to a separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound as a crystalline solid.
Trustworthiness Check: The success of the synthesis is visually indicated by the color change. Purity is then confirmed by the sharp melting point of the recrystallized product (approx. 140°C) and, most definitively, by the spectroscopic methods detailed below[2].
Part 2: The Spectroscopic Fingerprint - A Multi-Technique Approach
No single technique can provide a complete structural picture. True confidence in identification comes from the synergy of multiple spectroscopic methods. The following workflow represents a comprehensive approach to the characterization of this compound.
Caption: Comprehensive analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. For this compound, we are interested in both ¹H and ¹³C NMR.
Causality: The planar, aromatic structure of the phenanthrene core creates a strong diamagnetic anisotropic effect. This causes protons on the exterior of the rings to be significantly deshielded (shifted downfield), providing a clear diagnostic window for aromatic compounds.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable hydroxyl protons.
-
Expected Spectrum:
-
Aromatic Region (δ 7.0-9.0 ppm): Due to the molecule's symmetry, you would expect four distinct signals for the eight aromatic protons. The protons closest to the fused rings will experience different shielding environments, leading to complex splitting patterns (doublets, triplets, or multiplets).
-
Hydroxyl Protons (δ ~9.0-10.0 ppm in DMSO-d₆): The two hydroxyl protons (OH) are equivalent and will appear as a single, often broad, singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. A key validation step is the 'D₂O shake': after acquiring a spectrum, add a drop of D₂O to the NMR tube and re-acquire. The hydroxyl proton signal will disappear due to proton-deuterium exchange.
-
¹³C NMR Spectroscopy
-
Expected Spectrum: The molecule has C₂ᵥ symmetry, meaning we expect to see seven distinct signals for the 14 carbon atoms.
-
Hydroxylated Carbons (C9, C10): These carbons are directly attached to the electronegative oxygen atoms and will be the most downfield of the sp² carbons, typically in the δ 140-150 ppm range.
-
Aromatic Carbons (C1-C8, and quaternary): The remaining five signals will be in the typical aromatic region of δ 110-135 ppm.
-
| Table 1: Predicted NMR Data for this compound | | :--- | :--- | | Technique | Expected Chemical Shifts (δ ppm) | | ¹H NMR | Aromatic Protons: 7.0 - 9.0 (complex multiplets) | | | Hydroxyl Protons: 9.0 - 10.0 (broad singlet, exchangeable with D₂O) | | ¹³C NMR | C9, C10 (C-OH): 140 - 150 | | | Aromatic Carbons: 110 - 135 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for confirming the presence of key functional groups, in this case, the hydroxyl (O-H) groups that define the molecule.
Causality: The O-H bond has a characteristic stretching frequency. In the solid state or concentrated solution, extensive intermolecular hydrogen bonding occurs. This bonding weakens the O-H bond, causing the vibrational frequency to decrease and the absorption band to become significantly broadened.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Expected Spectrum:
-
O-H Stretch (3200-3600 cm⁻¹): A very strong and broad absorption band will dominate this region, which is the definitive signature of the hydroxyl groups and the presence of hydrogen bonding.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Several sharp absorptions of varying intensity in this region correspond to the stretching vibrations within the aromatic rings.
-
C-O Stretch (~1200 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch will be present.
-
| Table 2: Key IR Absorptions for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | | O-H Stretch | 3200 - 3600 | Strong, Broad | | Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | | Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong, Sharp | | C-O Stretch | ~1200 | Strong |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule.
Causality: The hydroxyl groups act as powerful auxochromes, donating electron density into the phenanthrene aromatic system through resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. A smaller energy gap results in the absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift compared to the parent phenanthrene hydrocarbon.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is around 10⁻⁵ M.
-
Expected Spectrum: The spectrum will be characterized by multiple absorption bands corresponding to π-π* transitions. The fine structure typical of PAHs should be observable. Compared to phenanthrene, the absorption maxima will be shifted to longer wavelengths.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the ultimate arbiter of molecular weight and can provide structural clues through analysis of fragmentation patterns.
Causality: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•), which is the molecular ion. The energy of this process can cause the molecular ion to fragment in predictable ways based on bond strengths and the stability of the resulting fragments.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Expected Spectrum:
-
Molecular Ion (M⁺•): A strong peak at m/z = 210, corresponding to the molecular weight of C₁₄H₁₀O₂. This is the most critical piece of data for confirming the molecular formula.
-
Fragmentation: The aromatic hydroquinone structure is relatively stable. However, characteristic losses may include the sequential loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da), which are common fragmentation pathways for phenols and hydroquinones. A peak at m/z = 181 ([M-CHO]⁺) and m/z = 152 ([M-2CO]⁺) might be observed.
-
| Table 3: Expected Mass Spectrometry Data for this compound (EI) | | :--- | :--- | :--- | | m/z | Identity | Significance | | 210 | [M]⁺• | Molecular Ion (Confirms MW) | | 181 | [M-CHO]⁺ | Loss of a formyl radical | | 152 | [M-2CO]⁺ | Loss of two CO molecules |
Part 3: Synthesis of Information and Final Validation
The true power of this multi-technique approach lies in the convergence of data. The mass spectrum confirms the molecular formula C₁₄H₁₀O₂. IR spectroscopy confirms the presence of hydroxyl groups. ¹H and ¹³C NMR spectroscopy map out the precise arrangement of the carbon-hydrogen framework and confirm the molecular symmetry. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system.
This self-validating system of protocols ensures that the identity and purity of this compound are established with the highest degree of scientific confidence, providing a solid foundation for any subsequent research or development.
Caption: The key redox relationship of the phenanthrene 9,10-scaffold.
References
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PubChem. (n.d.). 9,10-Phenanthrenediol. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 9,10-Dihydroxyphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the molecular structure of 9,10-Dihydroxyphenanthrene, a significant scaffold in medicinal chemistry and natural product research. The document delves into the nuanced stereochemical isomers, elucidates its three-dimensional conformation through spectroscopic and crystallographic analysis, and presents detailed protocols for its synthesis. Furthermore, this guide examines the compound's electronic structure via computational analysis and discusses its biological significance, particularly in the context of anti-inflammatory, antioxidant, and antiviral applications. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the therapeutic potential of this versatile molecule.
Introduction: The Significance of the this compound Scaffold
The 9,10-dihydrophenanthrene core is a prominent structural motif found in a diverse array of natural products, particularly within the Orchidaceae and Juncaceae plant families.[1] These compounds have garnered substantial interest from the scientific community owing to their broad spectrum of potent biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[1] this compound, a key derivative, serves as a vital subject of study due to its own intrinsic bioactivities and its role as a metabolite of phenanthrene.[2] A thorough understanding of its molecular architecture is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide will provide an in-depth analysis of the molecular structure of this compound, offering a critical resource for its application in research and development.
Molecular Structure and Stereochemistry
This compound possesses the molecular formula C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[3][4] The core of the molecule consists of a phenanthrene ring system where the 9,10-double bond is saturated, and hydroxyl groups are attached to carbons 9 and 10. This structural arrangement gives rise to stereoisomerism, a critical aspect of its chemical and biological profile.
Cis and Trans Isomerism
The relative orientation of the two hydroxyl groups on the dihydrophenanthrene ring results in two diastereomers: cis-9,10-Dihydroxyphenanthrene and trans-9,10-Dihydroxyphenanthrene.
-
cis-9,10-Dihydroxyphenanthrene (CAS RN: 2510-71-6): In this isomer, the hydroxyl groups are situated on the same side of the plane of the phenanthrene ring system.[3]
-
trans-9,10-Dihydroxyphenanthrene (CAS RN: 572-41-8): Here, the hydroxyl groups are located on opposite sides of the ring's plane.[4]
This stereochemical difference significantly influences the molecule's three-dimensional shape, its interaction with biological targets, and its spectroscopic properties. It has been noted that even subtle differences in stereochemistry can lead to variations in mutagenic effects, with both cis and trans isomers showing weaker mutagenicity compared to some other phenanthrene derivatives.[5]
Diagram 1: Cis and Trans Isomers of this compound
Caption: Stereoisomers of this compound.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the relative stereochemistry of the hydroxyl groups.
¹H NMR Spectroscopy: For the parent compound, 9,10-dihydrophenanthrene, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methylene protons at the 9 and 10 positions.[6] In the dihydroxy derivatives, the signals for the protons at C9 and C10 would be shifted downfield due to the deshielding effect of the hydroxyl groups. The coupling constants between these protons would be crucial in determining the cis or trans configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 9,10-dihydrophenanthrene provides distinct signals for the aromatic and aliphatic carbons. For this compound, the carbons bearing the hydroxyl groups (C9 and C10) would exhibit a significant downfield shift.
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~ 7.2 - 7.8 | Aromatic CH |
| ¹H | ~ 4.5 - 5.0 | CH-OH (C9, C10) |
| ¹H | ~ 2.5 - 3.5 | OH (broad) |
| ¹³C | ~ 120 - 140 | Aromatic C |
| ¹³C | ~ 70 - 80 | C-OH (C9, C10) |
Note: These are predicted values based on known spectroscopic data of related compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 212.[7] Common fragmentation patterns would involve the loss of water (H₂O) and other small fragments from the parent ion.
X-ray Crystallography
Synthesis of this compound
The synthesis of this compound typically starts from the readily available 9,10-phenanthrenequinone. The stereochemical outcome of the synthesis (cis vs. trans) is dependent on the choice of reducing agent and reaction conditions.
General Synthetic Strategy
A common approach involves the reduction of the diketone functionality of 9,10-phenanthrenequinone to the corresponding diol.
Diagram 2: General Synthetic Pathway
Caption: Synthetic overview from 9,10-phenanthrenequinone.
Experimental Protocol: Synthesis of 9,10-Dimethoxyphenanthrene (A Related Compound)
Step-by-Step Methodology:
-
Reduction of Phenanthrenequinone: A mixture of 9,10-phenanthrenequinone, tetrabutylammonium bromide, and sodium dithionite in a biphasic solvent system (e.g., THF and water) is shaken to reduce the quinone to the hydroquinone.
-
Alkylation: Dimethyl sulfate is added to the reaction mixture, followed by a strong base such as sodium hydroxide, to alkylate the hydroxyl groups.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield 9,10-dimethoxyphenanthrene.
It is important to note that direct reduction of 9,10-phenanthrenequinone with common reducing agents like sodium borohydride would likely yield a mixture of cis and trans diols, requiring careful chromatographic separation.
Biological Activity and Therapeutic Potential
Derivatives of 9,10-dihydrophenanthrene have shown a wide range of biological activities, making them attractive scaffolds for drug development.
Anti-inflammatory and Antioxidant Activity
Several 9,10-dihydrophenanthrene derivatives isolated from natural sources have demonstrated significant anti-inflammatory and antioxidant properties.[5] For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cell lines and exhibit potent DPPH radical scavenging activity.[5]
Antiviral Activity: SARS-CoV-2 3CLpro Inhibition
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a crucial enzyme for viral replication.[1] Structure-activity relationship studies have shown that modifications at various positions on the phenanthrene ring can significantly impact the inhibitory potency, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[1] These compounds act as non-covalent inhibitors, offering a potential advantage over covalent inhibitors by reducing the risk of off-target effects.[1]
Diagram 3: Mechanism of Action - SARS-CoV-2 3CLpro Inhibition
Caption: Inhibition of viral replication.
Computational Analysis: Electronic Structure and Reactivity
Computational chemistry provides valuable insights into the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity and its electronic transition properties. For phenanthrene derivatives, the introduction of electron-donating groups like hydroxyls is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity and spectroscopic characteristics.[9] Computational models like Graph Convolutional Networks (GCNs) are also being developed to predict these properties with increasing accuracy, accelerating the process of drug discovery and materials design.
Conclusion
This compound is a molecule of significant interest due to its presence in natural products and its promising biological activities. Its molecular structure, characterized by the presence of cis and trans isomers, is fundamental to its function. This guide has provided a detailed overview of its structural elucidation through spectroscopic methods, outlined synthetic strategies, and discussed its therapeutic potential. As research in this area continues, a deeper understanding of the molecular intricacies of this compound and its derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
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Du, D., Zhang, R., et al. (2016). 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities. Fitoterapia, 109, 20-4. [Link]
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PubChem. (n.d.). 9,10-Phenanthrenediol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). cis-9,10-Dihydrophenanthrene-9,10-diol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). trans-9,10-Dihydroxy-9,10-dihydrophenanthrene. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. [Link]
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Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
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PubChem. (n.d.). 9,10-Dihydro-9,10-phenanthrenediol. National Center for Biotechnology Information. [Link]
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A Computational Study on a Series of Phenanthrene and Phenanthroline Based Potential Organic Photovoltaics. (2017). Semantic Scholar. [Link]
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Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. [Link]
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A Technical Guide to the Therapeutic Potential of 9,10-Dihydrophenanthrene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 9,10-dihydrophenanthrene scaffold, a core structure found in numerous natural products, is emerging as a promising pharmacophore in modern drug discovery.[1] Compounds based on this partially saturated polycyclic aromatic hydrocarbon are particularly abundant in plant families such as Orchidaceae and Juncaceae.[1][2][3] Preclinical evidence robustly supports their therapeutic potential, primarily in oncology and inflammatory disorders. Mechanistic studies reveal that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, while their anti-inflammatory properties are linked to the modulation of key signaling pathways like NF-κB.[4][5][6][7] This guide provides an in-depth analysis of the known mechanisms of action, summarizes critical preclinical data, and presents detailed experimental protocols to facilitate further investigation into this versatile class of compounds.
Introduction to the 9,10-Dihydrophenanthrene Scaffold
The 9,10-dihydrophenanthrene core is a structural motif present in a wide array of natural products.[1] These compounds have been isolated from various plant species, including those from the genera Dendrobium, Pholidota, Calanthe, Bletilla, and Juncus.[2][4][8][9][10] The specific compound, 9,10-Dihydroxyphenanthrene, is a known human metabolite of phenanthrene.[11] The therapeutic interest in this scaffold is driven by the diverse and potent biological activities exhibited by its derivatives, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[2][12]
Therapeutic Potential in Oncology
A significant body of research highlights the anticancer potential of 9,10-dihydrophenanthrene derivatives against a range of human cancer cell lines.[5][8]
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis
The primary anticancer mechanism involves the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
-
G2/M Cell Cycle Arrest: Several 9,10-dihydrophenanthrene derivatives have been shown to arrest cancer cells at the G2/M phase of the cell cycle.[4][5] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including Cdc25C, Cyclin-dependent kinase 1 (Cdk1), and Cyclin B1.[5] The inhibition of the Cdk1/Cyclin B1 complex is critical as it prevents cells from transitioning from the G2 phase into mitosis, thereby halting proliferation.[5]
-
Apoptosis Induction: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This dual-pathway induction ensures a robust and effective elimination of cancer cells.
Caption: G2/M cell cycle arrest induced by 9,10-dihydrophenanthrene derivatives.
Preclinical Cytotoxicity Data
The cytotoxic effects of various 9,10-dihydrophenanthrene derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Erathrin A | HL-60 (Leukemia) | 14.50 | |
| Compound 4 | THP-1 (Leukemia) | 8.92 | [5] |
| Dimer Compound (54) | SGC-7901 (Gastric) | 63.8 | [8] |
| Dimer Compound (54) | HepG2 (Liver) | 78.4 | [8] |
| Dimer Compound (54) | B16-F10 (Melanoma) | 58.2 | [8] |
| Compound 22 | MCF-7 (Breast) | 12.9 | [8] |
| Calanhydroquinone C | A549, PC-3, MCF-7, etc. | Significant Activity | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of 9,10-dihydrophenanthrene derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9,10-dihydrophenanthrene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Therapeutic Potential in Inflammatory Disorders
Certain derivatives of 9,10-dihydrophenanthrene have demonstrated significant anti-inflammatory properties, suggesting their utility in treating inflammatory conditions.
Mechanism of Action: TLR4/NF-κB Pathway Inhibition
A key anti-inflammatory mechanism involves the inhibition of signaling mediated by Toll-like receptors (TLRs). Specifically, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol has been shown to block signals generated by the activation of TLR4.[6][7]
-
TLR4 Inhibition: This compound effectively inhibits TLR4-mediated inflammatory responses induced by lipopolysaccharide (LPS).[6][7]
-
NF-κB Down-regulation: The inhibition of TLR4 signaling leads to the down-regulation of the nuclear factor-kappaB (NF-κB) pathway.[6][7] This, in turn, reduces the expression of pro-inflammatory genes, including TNF-α, COX-2, IL-8, and IL-1β.[7]
-
MyD88-Dependent and -Independent Pathways: The inhibitory effect encompasses both MyD88-dependent and -independent signaling cascades downstream of TLR4, indicating a comprehensive blockade of the inflammatory response.[6]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by 9,10-dihydrophenanthrenes.
Preclinical Anti-inflammatory Data
-
In vitro studies using LPS-stimulated monocytic cells demonstrated that pretreatment with 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol significantly inhibited the expression of NF-κB-regulated inflammatory genes.[6][7]
-
In vivo models showed a reduction in LPS-induced TNF-α release in mice and a decrease in carrageenan-induced paw edema in rats, further confirming the anti-inflammatory efficacy.[6][7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 9,10-dihydrophenanthrene derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Emerging Therapeutic Areas
Antiviral Activity
Recent studies have identified 9,10-dihydrophenanthrene derivatives as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro).[13] This enzyme is essential for viral replication, making it an attractive drug target. Certain derivatives have shown potent inhibition with IC50 values in the low micromolar range (e.g., 1.55 ± 0.21 µM), suggesting their potential as orally administered antiviral agents.[13]
Antineuroinflammatory Activity
Derivatives isolated from Bletilla striata have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated BV-2 microglial cells.[14] This activity points to a potential role in managing neuroinflammatory conditions, where microglia activation and subsequent inflammatory mediator release are key pathological features.[14]
Synthesis and Chemical Landscape
While many 9,10-dihydrophenanthrenes are isolated from natural sources, synthetic routes are crucial for generating analogs and scaling up production. Palladium-catalyzed reactions, such as the Heck reaction, have been developed to construct the core 9,10-dihydrophenanthrene structure.[15][16] These methods offer a versatile approach to creating a wide variety of derivatives for structure-activity relationship (SAR) studies.[15][16]
Caption: General workflow for the synthesis of the 9,10-dihydrophenanthrene core.
Challenges and Future Directions
While the preclinical data are compelling, the translation of 9,10-dihydrophenanthrene derivatives into clinical therapeutics faces several challenges. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to assess the drug-like properties of lead compounds.
-
In Vivo Efficacy: More extensive studies in relevant animal models of cancer and inflammation are required to validate the in vitro findings.
-
Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts are necessary to optimize potency, selectivity, and pharmacokinetic profiles.
-
Target Identification: While downstream effects are known, precise molecular target identification for many derivatives is still needed to fully elucidate their mechanisms of action.
The diverse biological activities and synthetic tractability of the 9,10-dihydrophenanthrene scaffold make it a highly attractive starting point for the development of novel therapeutics in oncology, inflammation, and beyond.
References
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- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (n.d.). Engineered Science Publisher.
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- Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. (n.d.). ResearchGate.
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Isolating 9,10-Dihydroxyphenanthrene: A Technical Guide for Natural Product Researchers
Abstract
This technical guide provides a comprehensive framework for the isolation of 9,10-dihydroxyphenanthrene from plant sources. Phenanthrene derivatives, a class of aromatic compounds, are widely distributed in the plant kingdom and exhibit a range of promising biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic selection of plant material, detailed extraction and purification protocols, and robust analytical techniques for structural elucidation. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary expertise to successfully isolate and characterize this compound and its related compounds for further investigation.
Introduction: The Significance of this compound
9,10-Dihydrophenanthrenes are a class of polycyclic aromatic hydrocarbons found in various plant families, including Orchidaceae, Juncaceae, and Dioscoreaceae.[1][2][3] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, which include cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities.[4][5] this compound, as a core structure, is a crucial target for isolation to explore its intrinsic bioactivities and to serve as a scaffold for the semi-synthesis of novel therapeutic agents. The presence of hydroxyl groups on the phenanthrene ring system is often associated with enhanced biological effects, making the targeted isolation of this dihydroxy derivative a scientifically meritorious endeavor.
Strategic Sourcing of Plant Material
The successful isolation of this compound is fundamentally dependent on the judicious selection of the plant source. The accumulation of secondary metabolites, including phenanthrenes, is influenced by genetic factors, geographical location, and environmental stressors.
Table 1: Potential Plant Families and Genera for Sourcing this compound Derivatives
| Plant Family | Genus | Relevant Findings |
| Orchidaceae | Bletilla, Bulbophyllum, Dendrobium | Rich source of various 9,10-dihydrophenanthrene derivatives.[1][6] |
| Juncaceae | Juncus | Known to produce a variety of phenanthrenes and their dihydro-derivatives.[7][8] |
| Dioscoreaceae | Dioscorea | Species like Dioscorea alata have been reported to contain hydroxylated 9,10-dihydrophenanthrenes.[9] |
Field-Proven Insight: While literature provides a valuable starting point, it is crucial to perform preliminary phytochemical screening of locally available species within these families. Factors such as the plant part (rhizomes, tubers, or aerial parts), harvesting season, and post-harvest processing can significantly impact the yield of the target compound.
The Isolation Workflow: From Plant to Pure Compound
The isolation of this compound is a multi-step process that requires a systematic and logical approach. The following workflow outlines the key stages, with an emphasis on the rationale behind each methodological choice.
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Methodological & Application
Application Notes & Protocols: 9,10-Dihydroxyphenanthrene as a Versatile Precursor for the Synthesis of Phenanthrene Derivatives
Introduction: Unlocking the Synthetic Potential of 9,10-Dihydroxyphenanthrene
Phenanthrene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous natural products, pharmaceuticals, and advanced materials. Their diverse applications, ranging from medicinal chemistry to organic electronics, have spurred continuous efforts to develop efficient and versatile synthetic routes to access functionalized phenanthrene scaffolds. Within this context, this compound (also known as phenanthrene-9,10-diol) emerges as a highly valuable and strategic precursor.
The twin hydroxyl groups at the C9 and C10 positions of the phenanthrene nucleus are not merely passive substituents; they are reactive handles that can be readily transformed into a variety of other functional groups. This inherent reactivity allows for the facile synthesis of diverse phenanthrene derivatives, including ethers, esters, and heterocyclic systems. Furthermore, the reversible redox relationship between this compound and its corresponding diketone, 9,10-phenanthrenequinone, provides a powerful and flexible entry point for a wide array of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a key building block in the synthesis of advanced phenanthrene derivatives. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the practical aspects of these transformations, catering to researchers and professionals in organic synthesis and drug development.
Core Synthetic Strategies: A Gateway to Phenanthrene Diversification
The synthetic utility of this compound primarily revolves around two key strategies:
-
Direct Derivatization of the Hydroxyl Groups: The phenolic hydroxyl groups can readily undergo classic reactions such as etherification and esterification, providing a straightforward route to a wide range of substituted phenanthrenes with tailored electronic and steric properties.
-
Oxidation to 9,10-Phenanthrenequinone and Subsequent Reactions: Mild oxidation of this compound furnishes 9,10-phenanthrenequinone, a versatile intermediate that can participate in a variety of condensation and cycloaddition reactions to construct complex heterocyclic systems fused to the phenanthrene core.
The following sections will delve into detailed protocols and mechanistic considerations for these key transformations.
I. Synthesis of 9,10-Dialkoxyphenanthrenes via Williamson Ether Synthesis
The conversion of the dihydroxy functionality of this compound to dialkoxy groups is a fundamental transformation that significantly alters the electronic properties of the phenanthrene ring system. 9,10-dialkoxyphenanthrenes are valuable intermediates in their own right and have been utilized in the synthesis of more complex molecular architectures.
A highly efficient method for the preparation of 9,10-dimethoxyphenanthrene involves the in-situ reduction of the more commercially available 9,10-phenanthrenequinone to this compound, followed by a phase-transfer catalyzed methylation. This one-pot procedure is a cornerstone of phenanthrene chemistry and highlights the seamless interplay between the diol and its oxidized quinone form.
Mechanistic Rationale:
The reaction proceeds through a two-step sequence within a single reaction vessel. First, 9,10-phenanthrenequinone is reduced to the corresponding dianion of this compound using a mild reducing agent such as sodium dithionite (Na₂S₂O₄). This is followed by a Williamson ether synthesis, where the generated phenoxide ions act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), is crucial for transporting the phenoxide anions from the aqueous phase to the organic phase where the alkylating agent resides, thereby facilitating the reaction.
Caption: Workflow for the one-pot synthesis of 9,10-dimethoxyphenanthrene.
Experimental Protocol: Synthesis of 9,10-Dimethoxyphenanthrene
This protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 9,10-Phenanthrenequinone | 208.21 | 26.0 g | 0.125 |
| Tetrabutylammonium bromide (Bu₄NBr) | 322.37 | 13.0 g | 0.04 |
| Sodium dithionite (Na₂S₂O₄) | 174.11 | 65.0 g | 0.37 |
| Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Water | 18.02 | 250 mL | - |
| Dimethyl sulfate ((CH₃)₂SO₄) | 126.13 | 62 mL | 0.65 |
| Sodium hydroxide (NaOH) | 40.00 | 64.0 g in 125 mL H₂O | 1.6 |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Neutral alumina | - | As needed | - |
| Sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a 2-L separatory funnel, combine 26.0 g (0.125 mol) of 9,10-phenanthrenequinone, 13.0 g (0.04 mol) of tetrabutylammonium bromide, 65.0 g (0.37 mol) of sodium dithionite, 250 mL of tetrahydrofuran, and 250 mL of water.
-
Shake the mixture vigorously for 5 minutes. The solution should turn from an orange suspension to a deep-colored solution, indicating the reduction of the quinone.
-
Carefully add 62 mL (0.65 mol) of dimethyl sulfate to the separatory funnel, followed by a solution of 64 g (1.6 mol) of sodium hydroxide in 125 mL of water, and 200 g of ice.
-
Shake the mixture for 5 minutes. Add another 200 g of ice and shake for an additional 10 minutes.
-
Add 100 mL of ethyl acetate and shake. Separate the aqueous phase and extract it with two additional 100 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with 3 x 100 mL of water, 2 x 100 mL of 15% aqueous ammonia, 3 x 100 mL of water, and finally with 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvents under reduced pressure.
-
The resulting crude product, a thick brown oil, is dissolved in approximately 80 mL of a 2:1 mixture of dichloromethane and hexane and purified by passing it through a plug of neutral alumina, eluting with the same solvent mixture.
-
Removal of the solvent under vacuum yields 9,10-dimethoxyphenanthrene as a yellow oil (Typical yield: 80-91%).[1]
II. Synthesis of Phenanthrene-9,10-diyl Diesters via Acylation
Esterification of the hydroxyl groups of this compound provides another important class of derivatives. These diesters can be valuable as protected forms of the diol, or they may exhibit unique biological or material properties themselves. The acylation can be readily achieved using standard procedures with acid chlorides or anhydrides in the presence of a base.
Mechanistic Rationale:
The acylation of this compound follows a nucleophilic acyl substitution mechanism. A base, typically a tertiary amine like triethylamine or pyridine, is used to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity. The resulting phenoxide ions then attack the electrophilic carbonyl carbon of the acid chloride or anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (chloride or carboxylate) yields the desired diester.
Caption: Generalized mechanism for the acylation of this compound.
Experimental Protocol: Synthesis of Phenanthrene-9,10-diyl Diacetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 210.23 | 2.10 g | 0.01 |
| Acetic anhydride | 102.09 | 2.25 mL | 0.024 |
| Pyridine | 79.10 | 5 mL | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 20 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a solution of 2.10 g (0.01 mol) of this compound in 20 mL of dichloromethane in a round-bottomed flask, add 5 mL of pyridine.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add 2.25 mL (0.024 mol) of acetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with 30 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated NaHCO₃ solution, and 1 x 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford phenanthrene-9,10-diyl diacetate as a crystalline solid.
III. Synthesis of Heterocyclic Derivatives via 9,10-Phenanthrenequinone
The oxidation of this compound to 9,10-phenanthrenequinone opens up a vast landscape of synthetic possibilities for the construction of novel heterocyclic systems. The vicinal dicarbonyl functionality of the quinone is a versatile building block for condensation reactions with various nucleophiles.
Oxidation of this compound to 9,10-Phenanthrenequinone
A variety of mild oxidizing agents can be employed for the conversion of this compound to 9,10-phenanthrenequinone. The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups.
Caption: Oxidation of this compound to 9,10-phenanthrenequinone.
Application Example: Synthesis of Furan-Annulated Phenanthrenes
Recent research has demonstrated that 9,10-phenanthrenequinone can react with ketones under iron(III) chloride catalysis to furnish a variety of structurally diverse furan-annulated products.[2] These reactions proceed through a cascade of aldol condensation, dehydration, and cyclization, where FeCl₃ plays a catalytic role in each step.[2]
This approach provides a powerful method for the construction of complex, fused heterocyclic systems with potential applications in materials science and medicinal chemistry.
Conclusion: A Pivotal Precursor in Modern Organic Synthesis
This compound stands as a testament to the power of a strategically functionalized core structure in organic synthesis. Its ability to undergo direct derivatization of its hydroxyl groups, coupled with its facile oxidation to the versatile 9,10-phenanthrenequinone, provides a dual-pronged approach to the synthesis of a vast array of phenanthrene derivatives. The protocols and strategies outlined in this guide serve as a practical resource for researchers seeking to harness the synthetic potential of this valuable precursor. As the demand for novel and complex phenanthrene-based molecules continues to grow, the importance of this compound as a central building block in the synthetic chemist's toolbox is set to expand even further.
References
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Paruch, K.; Vyklicky, L.; Katz, T. J. Preparation of 9,10-dimethoxyphenanthrene and 3,6-diacetyl-9,10-dimethoxyphenanthrene. Org. Synth.2003 , 80, 227. [Link]
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Jana, R.; Samanta, S.; Ray, J. K. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
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Harvey, R. G.; Pataki, J.; Lee, H. Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. [Link]
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Jana, R.; Samanta, S.; Ray, J. K. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
-
Jana, R.; Samanta, S.; Ray, J. K. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]
-
Jana, R.; Samanta, S.; Ray, J. K. (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. [Link]
-
Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. iron(III) chloride catalyzed reactions of 9,10-phenanthrenequinone with acyclic and cyclic ketones provide furan annulated products. RSC Publishing. [Link]
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Phenanthrene, 9,10-dihydro-. Organic Syntheses Procedure. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 123074, 9,10-Phenanthrenediol. [Link]
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Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. StackExchange. [Link]
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Light‐Assisted Synthesis of 9/10‐Phenanthrol and Its Derivatives: A Review. ResearchGate. [Link]
-
Synthesis of some 1,10-Phenanthroline Derivatives. Zenodo. [Link]
-
Chong's synthesis of 9,10‐dihydrophenanthrenes via Pd‐catalyzed carbocyclization. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 818822, cis-9,10-Dihydrophenanthrene-9,10-diol. [Link]
-
Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. PMC - NIH. [Link]
-
Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units. Research Explorer - The University of Manchester. [Link]
-
(PDF) Unexpected formation of 9,10-dibenzoylphenanthrene. ResearchGate. [Link]
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Application Notes and Protocols: The Use of 9,10-Dihydroxyphenanthrene in Elucidating Metabolic Pathways
These application notes provide a comprehensive guide for researchers, toxicologists, and drug development professionals on the utility of 9,10-dihydroxyphenanthrene in studying the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). This document delves into the mechanistic basis of its formation in various biological systems, its role as a critical biomarker of PAH exposure, and detailed protocols for its study and quantification.
Introduction: this compound as a Crossroads in Phenanthrene Metabolism
Phenanthrene, a three-ringed polycyclic aromatic hydrocarbon, is a widespread environmental pollutant resulting from the incomplete combustion of organic materials. While not a potent carcinogen itself, it serves as an invaluable model compound for investigating the metabolic activation and detoxification of more hazardous PAHs.[1] The metabolism of phenanthrene can lead to a variety of oxygenated derivatives, with this compound being a key intermediate.[2][3]
The significance of this compound lies in its position as a central metabolite formed through distinct enzymatic pathways in different organisms. In mammals, its formation is a critical step in the bioactivation pathway that can lead to genotoxic compounds. Conversely, in many bacteria, it is an early intermediate in the degradation pathway that ultimately mineralizes the parent compound.[4][5] Understanding the formation and fate of this compound is therefore crucial for assessing the toxicological risks associated with PAH exposure and for developing bioremediation strategies.
Mammalian Metabolism: The Cytochrome P450-Mediated Pathway
In mammalian systems, the metabolism of phenanthrene is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are predominantly found in the liver but also in extrahepatic tissues like the lungs.[6][7] The initial metabolic attack on phenanthrene often occurs at the "K-region" (the 9,10-double bond), which is electronically rich and susceptible to epoxidation.
This process, known as Phase I metabolism, involves the following key steps:
-
Epoxidation: A CYP monooxygenase incorporates one atom of molecular oxygen into the phenanthrene molecule to form phenanthrene-9,10-oxide.[8]
-
Hydration: The resulting epoxide is then hydrated by the enzyme epoxide hydrolase, which stereospecifically opens the epoxide ring to form trans-9,10-dihydro-9,10-dihydroxyphenanthrene.[5][8][9]
This trans-dihydrodiol is a major metabolite of phenanthrene in rats and rabbits.[9] While this can be a step towards detoxification and excretion (often after conjugation in Phase II metabolism), the dihydrodiol can also be further metabolized by CYP enzymes to form highly reactive and carcinogenic diol-epoxides.[10][11]
Caption: Mammalian metabolic pathway of phenanthrene to trans-9,10-dihydro-9,10-dihydroxyphenanthrene.
Microbial Degradation: A Divergent Pathway
In contrast to mammalian metabolism, many bacterial species, including those from the genera Pseudomonas, Mycobacterium, and Brevibacterium, can utilize phenanthrene as a sole source of carbon and energy.[4][12] The initial step in bacterial degradation typically involves a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring system.
This leads to the formation of a cis-dihydrodiol, specifically cis-9,10-dihydroxy-9,10-dihydrophenanthrene.[13] This stereochemical difference (cis- vs. trans-) is a hallmark of the divergence between bacterial and mammalian metabolic pathways for PAHs.
Following the formation of the cis-dihydrodiol, the metabolic cascade in bacteria proceeds through:
-
Dehydrogenation: The cis-dihydrodiol is rearomatized by a dehydrogenase to yield this compound.
-
Ring Cleavage: A ring-cleavage dioxygenase then breaks open the aromatic ring, leading to the formation of intermediates like 2,2'-diphenic acid.[12]
-
Funneling to Central Metabolism: These intermediates are further metabolized through pathways such as the phthalate pathway, eventually entering the Krebs cycle for complete mineralization.[4]
Caption: Bacterial degradation pathway of phenanthrene via cis-9,10-dihydro-9,10-dihydroxyphenanthrene.
Application as a Biomarker for PAH Exposure
Given that this compound and its precursors are direct metabolites of phenanthrene, their measurement in biological fluids serves as a reliable biomarker for assessing human exposure to PAHs.[14][15] Urinary concentrations of phenanthrene metabolites, including various hydroxyphenanthrenes and phenanthrene-dihydrodiols, are frequently used in occupational health and environmental exposure studies.[14][15][16]
The quantification of these metabolites provides an integrated measure of exposure from all routes, including inhalation, ingestion, and dermal contact.[16] In exposed populations, the levels of these metabolites are significantly elevated compared to non-exposed individuals.
| Biomarker Group | Exposed Workers (µg/g creatinine) | Reference Group (µg/g creatinine) |
| Hydroxyphenanthrenes (OHPHE) | 11.44 (median) | 0.59 (median) |
| Phenanthrene-dihydrodiols (PHED) | 12.28 (median) | Not typically measured in reference groups |
| Data synthesized from a study on PAH-exposed workers.[14][15] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Phenanthrene Using Human Liver Microsomes
This protocol is designed to study the formation of this compound and other metabolites from phenanthrene using human liver microsomes, which are a rich source of CYP enzymes.
Rationale: This in vitro system allows for the investigation of metabolic pathways under controlled conditions, enabling the identification of key enzymes and the kinetics of metabolite formation.
Caption: Workflow for the in vitro metabolism of phenanthrene.
Materials:
-
Human Liver Microsomes (pooled)
-
Phenanthrene
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ice-cold)
-
Methanol
-
Water (LC-MS grade)
-
Formic Acid
-
This compound standard
-
Thermomixer or shaking water bath
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of phenanthrene in DMSO.
-
On the day of the experiment, thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Phenanthrene stock solution (final concentration 10 µM; ensure final DMSO concentration is <1%)
-
-
Prepare a negative control without the NADPH regenerating system.
-
-
Reaction Initiation:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Monitor for the parent compound (phenanthrene) and expected metabolites, including this compound, using their specific mass-to-charge ratios (m/z) in selected reaction monitoring (SRM) mode.
-
Protocol 2: Quantification of this compound and Other Metabolites in Human Urine
This protocol describes the steps for extracting and quantifying phenanthrene metabolites from urine samples, which is essential for biomonitoring studies.
Rationale: Urinary metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion. Therefore, an enzymatic hydrolysis step is necessary to cleave these conjugates and measure the total metabolite concentration.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 9,10-Phenanthrenediol | C14H10O2 | CID 123074 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene (Journal Article) | OSTI.GOV [osti.gov]
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- 9. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Dihydroxyphenanthrene
Welcome to the technical support guide for the synthesis of 9,10-Dihydroxyphenanthrene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable compound. The synthesis is typically a two-step process: the oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by the reduction of the quinone to the target this compound. This guide is structured to address critical issues in both stages of the synthesis.
Part 1: Synthesis of 9,10-Phenanthrenequinone (Precursor)
The quality of your final product is fundamentally dependent on the successful and clean synthesis of the intermediate, 9,10-phenanthrenequinone. Low yields in this initial step are a frequent bottleneck.
Frequently Asked Questions (FAQs): 9,10-Phenanthrenequinone Synthesis
Q1: What is the most common and scalable method for synthesizing 9,10-phenanthrenequinone?
A1: The most established method is the oxidation of phenanthrene using chromic acid in a sulfuric or acetic acid medium.[1][2][3] While other methods exist, the chromic acid route is well-documented and can produce high yields when properly controlled.[1]
Q2: How critical is the purity of the starting phenanthrene?
A2: It is extremely critical. Commercial phenanthrene often contains impurities like anthracene, fluorene, and other polycyclic aromatic hydrocarbons (PAHs). These impurities can undergo oxidation themselves, leading to a complex mixture of byproducts that are difficult to separate from the desired quinone and ultimately lower the yield.[4] Purification of commercial phenanthrene, for instance by forming an adduct with maleic anhydride, is a highly recommended preliminary step.[4]
Q3: What are the primary side reactions that lower the yield?
A3: The main side reaction is over-oxidation. Under harsh conditions (e.g., excessively high temperatures), the aromatic rings of phenanthrenequinone can be cleaved to form diphenic acid, which complicates purification and represents a loss of material.[5]
Troubleshooting Guide: Phenanthrene Oxidation
Issue: My yield of 9,10-phenanthrenequinone is consistently low (<50%).
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The oxidation of phenanthrene is highly exothermic. If the temperature is too low, the reaction will be slow and incomplete. If it is too high, over-oxidation to diphenic acid becomes a significant problem.[5] Historically, yields were often reported in the 44-48% range due to poor temperature control.[1]
-
Solution: Precise temperature control is paramount. A proven method involves preparing a dispersion of phenanthrene and sodium dichromate in water at 95-100°C, then cooling it to 80-85°C before slowly adding concentrated sulfuric acid. Maintaining this 80-85°C range throughout the addition is key to achieving yields of 90% or higher.[1]
-
-
Potential Cause 2: Inefficient Purification.
-
Explanation: Crude 9,10-phenanthrenequinone is often contaminated with unreacted phenanthrene and byproducts. Isolating the pure quinone is essential for an accurate yield calculation and for the success of the subsequent reduction step.
-
Solution: Utilize the selective reactivity of the quinone. A highly effective purification technique involves treating the crude product with a warm sodium bisulfite solution.[3][5] The quinone forms a water-soluble bisulfite adduct, leaving behind the insoluble phenanthrene and other non-ketonic impurities. The quinone can then be regenerated from the filtered aqueous solution by acidification.[3]
-
Experimental Workflow: Phenanthrene Oxidation```dot
Caption: Redox cycle between the quinone and its hydroquinone.
Optimized Protocol: Reduction of 9,10-Phenanthrenequinone
Materials:
-
9,10-Phenanthrenequinone (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
-
Ethyl Acetate (EtOAc), degassed
-
Brine, degassed
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and a condenser. Allow it to cool under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add 9,10-phenanthrenequinone, followed by degassed THF and degassed water.
-
Reduction: While stirring vigorously, add sodium dithionite in one portion. The orange color of the quinone should fade as it is reduced.
-
Reaction Monitoring: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (under inert atmosphere): Transfer the reaction mixture to a separatory funnel purged with inert gas. Extract the aqueous phase three times with degassed ethyl acetate.
-
Washing: Combine the organic extracts and wash with degassed water, followed by degassed brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Storage: Immediately transfer the resulting solid to a vial, purge with inert gas, and store in a freezer, protected from light.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| 1 | Oxidation | Phenanthrene, Na₂Cr₂O₇, H₂SO₄ | Water | 80-85°C | ~90% | [1] |
| 2 | Reduction | 9,10-Phenanthrenequinone, Na₂S₂O₄ | THF/Water | Room Temp. | >80% (with care) | [6] |
References
-
Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
-
Feldman, J., Pantages, P., & Orchin, M. (1951). 9,10-Dihydrophenanthrene. Organic Syntheses. [Link]
- Google Patents. (1985). Method for the production of phenanthrenequinone.
-
PubChem. 9,10-Phenanthrenedione. National Center for Biotechnology Information. [Link]
-
PrepChem. (2023). Preparation of 9,10-phenanthrenequinone. [Link]
-
Fieser, L. F. (1936). Phenanthrenequinone. Organic Syntheses. [Link]
-
Kumagai, Y., et al. (2007). An approach to evaluate two-electron reduction of 9,10-phenanthraquinone and redox activity of the hydroquinone associated with oxidative stress. Free Radical Biology and Medicine, 43(5), 789-99. [Link]
-
Yang, S. I., et al. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. BioMed Research International. [Link]
-
ResearchGate. (2018). Redox cycling of 9,10-phenanthrenequinone (9,10-PQ) for production of reactive oxygen species (ROS). [Link]
-
Bennett, G. L., et al. (2009). The catalytic mechanism of NADH-dependent reduction of 9,10-phenanthrenequinone by Candida tenuis xylose reductase reveals plasticity in an aldo-keto reductase active site. Biochemical Journal, 421(1), 43-9. [Link]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 9,10-Dihydroxyphenanthrene in Solution
Welcome to the technical support center for 9,10-Dihydroxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the expertise and practical insights to ensure the integrity of your experiments.
Introduction: The Challenge of this compound Stability
This compound is a critical intermediate in the metabolism of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1][2][3] Its catechol-like structure makes it highly susceptible to oxidation, posing a significant challenge for in vitro studies. The primary degradation product is the corresponding ortho-quinone, 9,10-phenanthrenequinone, a redox-active molecule with its own distinct biological and toxicological properties.[4][5] Understanding and controlling the stability of this compound is therefore paramount for accurate and reproducible experimental outcomes.
This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the oxidation of the two hydroxyl groups to form 9,10-phenanthrenequinone.[4][5][6] This is a rapid process, especially in the presence of oxygen and certain metal ions. The hydroquinone form is noted to be quite unstable.[5]
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound is primarily affected by:
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.
-
pH: The rate of oxidation is pH-dependent. Generally, stability is lower at neutral to alkaline pH.
-
Light: Exposure to light, particularly UV light, can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidation.
Q3: How should I prepare and handle stock solutions of this compound to maximize stability?
A3: To prepare a relatively stable stock solution, we recommend the following:
-
Solvent Selection: Use a deoxygenated aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). While ethanol can be used, it is more protic and may facilitate oxidation.[4][9]
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Low Temperature: Prepare the solution on ice to reduce the rate of degradation.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Fresh Preparation: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, store at -80°C under an inert atmosphere.
Q4: I am observing a rapid color change in my this compound solution. What does this indicate?
A4: A rapid color change, typically to a yellow or orange-red hue, is a strong indicator of oxidation to 9,10-phenanthrenequinone.[4] This suggests that your solution is degrading.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid color change of solution (clear to yellow/orange). | Oxidation to 9,10-phenanthrenequinone. | 1. Prepare fresh solution under an inert atmosphere (N₂ or Ar).2. Use deoxygenated solvents.3. Work at low temperatures (on ice).4. Protect from light using amber vials. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound during the experiment. | 1. Perform a time-course stability study in your experimental buffer to determine the compound's half-life.2. Add an antioxidant (e.g., ascorbic acid, dithiothreitol) to your buffer if compatible with your assay.3. Minimize the incubation time of your experiment. |
| Low purity of this compound solid starting material. | Improper storage of the solid compound. | 1. Store solid this compound at -20°C or lower, under an inert atmosphere, and protected from light.[10] 2. Confirm the purity of your starting material by HPLC-UV or LC-MS before use. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid dissolution and minimize precipitation. The final concentration of the organic solvent should be kept low and consistent across all experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability for use in biological or chemical assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
-
Syringe and needle for inert gas purging
-
Ice bath
Procedure:
-
Place a sealed amber vial containing the required amount of solid this compound on ice.
-
Purge the vial with a gentle stream of inert gas for 2-3 minutes to displace any oxygen.
-
Using a syringe, add the desired volume of anhydrous DMSO to the vial.
-
Briefly vortex the vial at low speed until the solid is completely dissolved. Keep the vial on ice as much as possible.
-
If not for immediate use, purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the stock solution at -80°C.
Protocol 2: HPLC Method for Assessing the Stability of this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method to monitor the degradation of this compound and the formation of 9,10-phenanthrenequinone.[11]
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at wavelengths relevant for both this compound and 9,10-phenanthrenequinone (e.g., 254 nm and 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare your this compound solution in the desired matrix (e.g., cell culture media, buffer).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Immediately quench any further degradation by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of ascorbic acid solution) or by immediate injection into the HPLC system.
-
Analyze the samples by HPLC.
-
Quantify the peak areas of this compound and 9,10-phenanthrenequinone to determine the rate of degradation.
Visualizing Degradation and Experimental Workflow
Degradation Pathway of this compound
Caption: Oxidation of this compound.
Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting decision tree for stability issues.
References
-
Heitkamp, M. A., Franklin, W., & Cerniglia, C. E. (2001). Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476–1483. [Link]
- Pothuluri, J. V., & Cerniglia, C. E. (1994). Microbial metabolism of polycyclic aromatic hydrocarbons. In G. R. Chaudhry (Ed.), Biological Degradation and Bioremediation of Toxic Chemicals. Dioscorides Press.
-
PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. [Link]
- Moody, J. D., Freeman, J. P., Doerge, D. R., & Cerniglia, C. E. (2001). Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476-1483.
-
PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information. [Link]
-
ChemBK. (n.d.). 9,10-dihydro-9,10-dioxo-phenanthren. [Link]
- Kumagai, Y., Shinkai, Y., Miura, T., & Cho, A. K. (2012). The chemical biology of naphthoquinone and its congeners. Journal of toxicological sciences, 37(5), 833-851.
-
Stack Exchange. (2017). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Chemistry Stack Exchange. [Link]
-
Eawag. (1998). Phenanthrene (fungal 9R,10R) Pathway Map. Eawag-BBD. [Link]
- Seo, J. S., Keum, Y. S., Hu, Y., Lee, S. E., & Li, Q. X. (2006). Phenanthrene degradation in Arthrobacter sp. P1-1: initial 1,2-, 3,4- and 9,10-dioxygenation, and meta- and ortho-cleavages of naphthalene-1,2-diol after its formation from naphthalene-1,2-dicarboxylic acid and hydroxyl naphthoic acids. Chemosphere, 65(11), 2388–2394.
-
HPC Standards. (n.d.). 9-Hydroxyphenanthrene. [Link]
-
Organic Syntheses. (n.d.). Phenanthrenequinone. [Link]
-
PubChem. (n.d.). 9,10-Dihydro-9,10-phenanthrenediol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 9,10-Dihydrophenanthrene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). cis-9,10-Dihydrophenanthrene-9,10-diol. National Center for Biotechnology Information. [Link]
-
Molbase. (n.d.). 9,10-dihydroxy-phenanthrene. [Link]
-
Le, T. M., Nguyen, T. P., & Kim, J. (2021). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Applied Sciences, 11(16), 7586. [Link]
- Li, W., & Tse, F. L. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current drug metabolism, 3(4), 329–343.
-
Organic Syntheses. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. [Link]
-
NIST. (n.d.). 9,10-Dihydro-9,10-dihydroxyphenanthrene. NIST WebBook. [Link]
-
PubChem. (n.d.). trans-9,10-Dihydroxy-9,10-dihydrophenanthrene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,4-Dihydroxy-phenanthrene. National Center for Biotechnology Information. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 9,10-Dihydrophenanthrene Derivatives
Welcome to the technical support center for the synthesis and optimization of 9,10-dihydrophenanthrene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing this important structural motif. 9,10-Dihydrophenanthrenes are core structures in numerous natural products, pharmaceuticals, and functional materials, making their efficient synthesis a critical objective.[1][2] However, their synthesis is often plagued by challenges such as low yields, side-product formation, and difficult purifications.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights. We will explore the causality behind common experimental failures and provide logical, actionable solutions to optimize your reaction conditions.
Core Synthetic Strategies: An Overview
The construction of the 9,10-dihydrophenanthrene skeleton can be approached through several primary strategies, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials and the desired substitution pattern on the final molecule.
| Synthetic Route | Core Transformation | Key Advantages | Common Challenges |
| Mallory Photocyclization | Intramolecular cyclization of a cis-stilbene precursor followed by oxidation.[3] | High functional group tolerance; widely applicable. | Requires photochemical setup; potential for low yields due to side reactions; cis/trans isomerization management.[3][4] |
| Palladium-Catalyzed Reactions | Intramolecular Heck reaction or other Pd-catalyzed C-C bond formations.[2][5] | High efficiency and selectivity; mild reaction conditions are often possible. | Catalyst sensitivity; ligand optimization required; precursor synthesis can be multi-step.[1][6] |
| Pschorr Cyclization | Intramolecular radical cyclization of a diazotized aminostilbene derivative.[7] | A classic method for phenanthrene synthesis; useful for specific substitution patterns. | Instability of diazonium salts; often requires harsh conditions and copper catalysts; can have low yields.[8][9] |
| Direct Hydrogenation | Reduction of the C9-C10 double bond of a parent phenanthrene.[10][11] | Straightforward for simple, unsubstituted derivatives. | Requires pre-existing phenanthrene core; catalyst selection is crucial to avoid over-reduction.[11] |
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific, common problems encountered during the synthesis of 9,10-dihydrophenanthrene derivatives in a practical question-and-answer format.
Scenario 1: Low Yield or No Product Formation
Question: My Mallory photocyclization reaction is giving me very low yields (<20%) of the desired 9,10-dihydrophenanthrene. The starting stilbene is being consumed, but I'm getting a complex mixture of byproducts. What's going wrong?
Answer: Low yields in a Mallory reaction are a classic problem that usually points to one of several key issues in the reaction pathway. The core of this reaction involves the UV-induced cyclization of a cis-stilbene to a transient dihydrophenanthrene, which is then trapped by an oxidant.[12][13] Any disruption in this sequence can tank your yield.
Causality Analysis & Solutions:
-
Cis-Stilbene Unavailability: Only the cis-isomer of your stilbene precursor can cyclize.[3] While the reaction conditions often facilitate trans-cis isomerization, this equilibrium might not be favorable.
-
Solution: Ensure your UV light source has the appropriate wavelength to induce isomerization. If starting with a pure trans-isomer, consider a pre-irradiation step or adding a photosensitizer, though often unnecessary as the reaction conditions typically allow for in-situ isomerization.[14]
-
-
Inefficient Oxidation: The intermediate dihydrophenanthrene is unstable and can revert to the cis-stilbene if not trapped by an oxidant.[3]
-
Solution: Iodine is the most common and effective oxidant.[14] Insufficient iodine will lead to poor yields. However, excess iodine can lead to side reactions, such as the reduction of the stilbene double bond.[3] A catalytic amount is often sufficient and gives purer products.[3] If iodine fails, consider alternative oxidants like oxygen, though this requires careful control to prevent photo-oxidation side products.
-
-
Solvent & Concentration Issues: The reaction is highly sensitive to solvent and concentration. High concentrations can lead to intermolecular side reactions and polymerization.
-
Side Reactions: The combination of UV light and iodine can generate hydrogen iodide (HI), which can reduce the double bond of your starting stilbene, effectively taking it out of the productive cycle.[3]
-
Solution: Add a non-nucleophilic base or an acid scavenger like propylene oxide or THF to neutralize the HI as it forms.[4] This is a critical optimization step that is often overlooked.
-
Workflow for Troubleshooting Low Yield This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in your synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Question: My Palladium-catalyzed intramolecular Heck reaction to form a 9,10-dihydrophenanthrene is failing. I'm recovering my starting material. What should I check?
Answer: Failure in a Pd-catalyzed reaction, especially with recovery of starting material, almost always points to an issue with the catalytic cycle. This could be catalyst deactivation, incorrect ligand choice, or suboptimal base/solvent conditions.[2]
Causality Analysis & Solutions:
-
Catalyst Oxidation State & Activity: The active catalyst is typically a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being reduced in situ, or if your Pd(0) catalyst is being deactivated by oxygen, the reaction will not start.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly. If using a Pd(II) source, the addition of a phosphine ligand often facilitates the reduction to Pd(0).[2]
-
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. The wrong ligand can shut down the reaction.
-
Base and Solvent: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. Its strength and solubility matter.
-
Solution: An inorganic base like cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in polar aprotic solvents like DMF or NMP.[2] If the reaction is sluggish, switching to a stronger base or a different solvent to improve solubility could be the key.
-
Scenario 2: Formation of Impurities and Side Products
Question: My Pschorr cyclization is producing a significant amount of an unwanted biaryl product instead of the desired cyclized 9,10-dihydrophenanthrene. How can I improve the selectivity?
Answer: The Pschorr cyclization proceeds via an aryl radical or cation formed from a diazonium salt.[7][16] This reactive intermediate can either cyclize intramolecularly (the desired pathway) or react intermolecularly (e.g., in a Gomberg-Bachmann type reaction) to form biaryls.[17] The key to selectivity is promoting the intramolecular pathway.
Causality Analysis & Solutions:
-
Reaction Conditions Favoring Intermolecular Reactions: High concentrations of the diazonium salt will favor intermolecular coupling.
-
Solution: Use high dilution conditions. This can be achieved by adding the diazonium salt solution slowly over several hours to a heated solution of the catalyst. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular cyclization.
-
-
Catalyst Choice: The traditional copper powder catalyst can be inefficient and lead to side reactions.[8]
-
Solution: Modern soluble catalysts can significantly improve yields and selectivity. Ferrocene, for example, acts as a soluble electron-donating catalyst that promotes the free-radical mechanism under milder conditions, often leading to cleaner reactions and higher yields of the cyclized product.[8] Using iodide ions has also been shown to improve yields by facilitating the formation of an aryl iodide intermediate that then cyclizes.[18]
-
Mallory Photocyclization Pathway A simplified diagram of the key steps in the Mallory reaction.
Caption: Key steps of the Mallory photocyclization reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target 9,10-dihydrophenanthrene derivative which is heavily substituted with sensitive functional groups?
A1: For molecules with sensitive functional groups, photochemical or palladium-catalyzed methods are generally superior to harsher methods like the Pschorr cyclization. The Mallory photocyclization is known for its broad functional group tolerance.[3] Similarly, palladium-catalyzed reactions like the Heck or Suzuki coupling (to build a precursor) can be run under relatively mild conditions, preserving delicate functionalities.[1][6] The key will be careful optimization of the catalyst, ligands, and base to avoid side reactions.
Q2: What is the direct precursor for a Mallory photocyclization, and how is it typically synthesized?
A2: The direct precursor is a substituted cis-stilbene. However, you can typically use a mixture of cis and trans isomers, as the reaction conditions promote their interconversion.[3] Stilbenes are commonly synthesized via several methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, or, more modernly, a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[15][19] The Suzuki-Miyaura reaction between an aryl bromide and an (E)-2-phenylethenylboronic acid pinacol ester offers excellent stereocontrol to yield the (E)-stilbene, which can then be used in the photocyclization step.[15][20]
Q3: Can I synthesize 9,10-dihydrophenanthrenes directly from phenanthrene? What are the pros and cons?
A3: Yes, the direct catalytic hydrogenation of phenanthrene is a viable route.[11]
-
Pros: It is a very direct and atom-economical method if the desired substitution pattern is already present on the phenanthrene core or if the unsubstituted version is the target.
-
Cons: The primary challenge is selectivity. It can be difficult to stop the reduction at the dihydro stage, leading to over-reduction to tetra- and octahydrophenanthrenes.[11] This requires careful selection of the catalyst (e.g., copper-chromium oxide) and precise control of reaction time, temperature, and hydrogen pressure.[11] This method is also not suitable for creating new substitution patterns.
Q4: My purification by column chromatography is resulting in significant product loss. Are there better methods?
A4: While silica gel chromatography is standard, 9,10-dihydrophenanthrenes can sometimes be sensitive to the acidic nature of silica, leading to degradation.
-
Troubleshooting Chromatography: First, try neutralizing your silica gel by pre-treating it with a solvent containing a small amount of a non-polar base like triethylamine. Alternatively, use a different stationary phase like alumina.
-
Alternative Methods: For complex mixtures or sensitive compounds, recrystallization is an excellent and often overlooked method for obtaining highly pure material. For natural product derivatives or other challenging separations, high-speed counter-current chromatography (HSCCC) has been shown to be a very effective, albeit specialized, technique for purifying these compounds with high recovery.[21]
Detailed Experimental Protocols
Protocol 1: General Procedure for Oxidative Photocyclization (Mallory Reaction)
This protocol is a representative procedure and should be optimized for each specific substrate.
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the stilbene derivative (1.0 eq) in a suitable degassed solvent (e.g., cyclohexane or toluene) to achieve a high dilution (approx. 0.001 M).
-
Reagent Addition: Add a catalytic amount of iodine (I₂, 0.1 eq) and an acid scavenger such as propylene oxide (10 eq).
-
Irradiation: While stirring vigorously, purge the solution with argon for 30 minutes. Irradiate the solution using a high-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter (to filter out wavelengths <280 nm and prevent product decomposition). Maintain the reaction at a constant temperature, often slightly above room temperature, using a cooling water jacket.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, often fluorescent, spot indicates product formation. Reaction times can vary from a few hours to over 24 hours.[4]
-
Work-up: Once the reaction is complete, cool the solution to room temperature. Wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 9,10-dihydrophenanthrene derivative.
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This protocol is adapted from reported syntheses of 9,10-dihydrophenanthrene derivatives via intramolecular Heck-type reactions.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add the vinyl bromo-precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), triphenylphosphine (PPh₃, 0.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (n-Bu₄NCl, 1.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the target 9,10-dihydrophenanthrene.
References
-
Blangstrup, M. et al. (2014). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules. Available at: [Link]
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Jana, R. et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Available at: [Link]
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Mallory, F. B. & Mallory, C. W. (2004). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Available at: [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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Synfacts. (2018). Chong's synthesis of 9,10‐dihydrophenanthrenes via Pd‐catalyzed carbocyclization. Synfacts. Available at: [Link]
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TutorChase. (n.d.). How is an Ullmann reaction used in biaryl synthesis? Available at: [Link]
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sathee jee. (n.d.). Chemistry Ullmann Reaction. Available at: [Link]
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Jana, R. et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available at: [Link]
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Wang, Y. et al. (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. Acta Pharmaceutica Sinica B. Available at: [Link]
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Al-Jalal, N. et al. (2011). Photocyclization of stilbenes and stilbenoids. Research Trends. Available at: [Link]
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Acke, D. et al. (2012). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Pschorr cyclization. Available at: [Link]
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Wassmundt, F. W. & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry. Available at: [Link]
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Mallory, F. B. & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. ResearchGate. Available at: [Link]
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Name-Reaction.com. (n.d.). Pschorr Synthesis. Available at: [Link]
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Wang, D. et al. (2015). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Journal of Separation Science. Available at: [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9,10-dihydro-. Available at: [Link]
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Kürti, L. & Czakó, B. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). Strategic Applications of Named Reactions in Organic Synthesis. Available at: [Link]
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Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes... Available at: [Link]
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Werner, N. et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sci-Hub. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
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Gao, D-W. et al. (2021). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. Angewandte Chemie. Available at: [Link]
-
Kumar, A. et al. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity. Available at: [Link]
-
Werner, N. et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Ross, C. et al. (2022). Microwave-assisted synthesis of (E)-stilbene by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Utah Conference on Undergraduate Research. Available at: [Link]
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DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Organic Reactions. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
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Bartoli, G. et al. (2005). The Pschorr Reaction, a Fresh Look at a Classical Transformation. European Journal of Organic Chemistry. Available at: [Link]
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Delaude, L. & Noels, A. F. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
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Zhang, X. et al. (2019). Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. Journal of Natural Products. Available at: [Link]
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Phucho, T. et al. (2023). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen Peroxide-Induced Oxidative Stress in HT22 Cells. Molecules. Available at: [Link]
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ResearchGate. (2020). Synthesis of 9,10‐dihydrophenanthrenes. Available at: [Link]
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Tanaka, K. et al. (2001). Bis-phosphoryl-bridged stilbenes synthesized by an intramolecular cascade cyclization. Chemical Communications. Available at: [Link]
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Organic Reactions. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Pschorr cyclization. Available at: [Link]
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Al-Said, M. S. et al. (2016). An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Molecules. Available at: [Link]
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The Royal Society of Chemistry. (2016). A challenging synthesis. Available at: [Link]
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Reddit. (2020). Synthesis - General tips for improving yield? Available at: [Link]
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Technical Support Center: Purification of Crude 9,10-Dihydroxyphenanthrene
Introduction
Welcome to the technical support guide for the purification of crude 9,10-Dihydroxyphenanthrene (DHPT). This molecule is a critical metabolite of phenanthrene and a valuable synthon in the development of pharmaceuticals and advanced materials.[1][2] However, its purification is frequently complicated by the presence of structurally similar impurities, its susceptibility to oxidation, and challenges in crystallization.
This guide provides field-proven troubleshooting strategies and in-depth answers to frequently encountered challenges. It is designed for researchers, chemists, and drug development professionals to enhance the purity, yield, and consistency of their this compound samples.
Logical Workflow for Purification and Troubleshooting
The purification of crude DHPT is a multi-step process where analytical assessment informs the choice of technique. The following workflow illustrates the decision-making process from crude material to a highly pure final product.
Caption: General purification and troubleshooting workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Issues with Product Color and Oxidation
Q1: My "pure" this compound is a yellow or orange solid, not white. What is the cause and how can I fix it?
A1: A yellow or orange hue is a classic indicator of contamination with 9,10-phenanthrenequinone , the oxidized form of your target compound.[3] The diol functionality of DHPT is highly susceptible to air oxidation, which can be accelerated by trace metals, basic conditions, or prolonged heating.
Causality: The two hydroxyl groups on the DHPT molecule can be readily oxidized to form a conjugated diketone system (the quinone). This extended conjugation shifts the molecule's absorption spectrum into the visible range, resulting in a colored appearance.
Troubleshooting Protocol: Reductive Purification
-
Dissolution: Dissolve the colored crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
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Reductive Wash: Transfer the solution to a separatory funnel and wash it with a freshly prepared 5-10% aqueous solution of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃).[4] The yellow/orange color of the organic layer should fade significantly or disappear entirely.
-
Separation & Wash: Separate the organic layer. Wash it sequentially with water (2x) and then with a saturated brine solution to remove residual reducing agents and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Re-assessment: Analyze the resulting solid by TLC or HPLC to confirm the removal of the colored impurity before proceeding with further purification like recrystallization.
Category 2: Recrystallization Challenges
Q2: My product "oils out" instead of forming crystals during recrystallization. What is happening and what is the solution?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for two reasons:
-
The boiling point of the chosen solvent is higher than the melting point of your compound (or the melting point of your impure mixture).
-
The concentration of impurities is so high that it significantly depresses the melting point and disrupts crystal lattice formation.
Troubleshooting Protocol: Optimizing Crystallization
The most effective solution is to employ a two-solvent recrystallization system . This involves using one solvent in which the DHPT is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").
-
Select a Solvent Pair: Choose a miscible solvent pair. Good candidates are listed in the table below.
-
Dissolution: Dissolve the crude DHPT in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "bad" solvent.
| "Good" Solvent (High Solubility) | "Bad" / Anti-Solvent (Low Solubility) | Rationale & Comments |
| Ethanol / Methanol | Water | Excellent for polar compounds. The high polarity of water acts as an effective anti-solvent.[5] |
| Ethyl Acetate | Hexane / Heptane | Good for intermediate polarity. Hexane effectively precipitates the polar diol. |
| Acetone | Toluene | Useful for larger scales, but ensure slow cooling to prevent impurity trapping. |
| Dichloromethane (DCM) | Hexane | Lower boiling point system, reduces risk of thermal degradation. |
Category 3: Chromatographic Purification Issues
Q3: I am struggling to separate my product from impurities using column chromatography. The spots on TLC are too close. How do I improve separation?
A3: Inadequate separation is typically due to an unoptimized mobile phase, improper stationary phase selection, or column overloading. For DHPT, common co-eluting impurities include unreacted phenanthrene (non-polar) and various hydroxyphenanthrene isomers or over-reduced species (polarities close to the product).[6][7]
Causality: The separation on silica gel (a polar stationary phase) is driven by the polarity of the compounds. The two hydroxyl groups make DHPT significantly more polar than the hydrocarbon starting material, phenanthrene. However, other hydroxylated byproducts may have very similar polarities, making separation challenging.
Troubleshooting Protocol: Column Chromatography Optimization
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.
-
Mobile Phase Selection: The key is to use a gradient elution. Do not use a single-solvent system (isocratic elution).
-
Step 1 (Flush Non-polars): Begin with a very non-polar eluent, such as 100% Hexane or a Hexane/DCM mixture, to elute unreacted phenanthrene and other non-polar impurities first.
-
Step 2 (Gradient Elution): Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent like ethyl acetate. A common gradient is from 0% to 40% ethyl acetate in hexane.[6][8] This gradual change allows for the separation of compounds with similar polarities.
-
Step 3 (Elute Product): Your target compound, DHPT, will elute as the polarity increases.
-
Step 4 (Column Wash): Finally, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to remove any highly polar baseline impurities.
-
-
TLC Monitoring: Before running the column, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 on the TLC plate. This system will be a good starting point for your gradient elution.
-
Column Loading: Do not overload the column. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product). Overloading leads to broad peaks and poor separation.
Caption: Troubleshooting logic for poor chromatographic separation.
Category 4: Purity Assessment and Characterization
Q4: How can I reliably assess the purity of my final this compound product?
A4: A single analytical technique is often insufficient. A combination of methods is required for a comprehensive purity assessment.
Recommended Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is effective.[9] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Look for the characteristic signals of the aromatic and aliphatic protons. Integration of the peaks can give a rough estimate of purity if the impurities have well-resolved signals. The absence of signals corresponding to phenanthrene or 9,10-phenanthrenequinone is a good purity indicator.
-
¹³C NMR: Confirms the carbon skeleton and the presence of the two hydroxyl-bearing carbons.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₄H₁₂O₂ = 212.24 g/mol ).[10] Techniques like GC-MS can also help identify volatile impurities.[6][7]
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
References
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Phenanthrene, 9,10-dihydro- . Organic Syntheses. Available at: [Link]
-
Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography . Journal of Separation Science. Available at: [Link]
-
Phenanthrene PubChem CID 995 . National Center for Biotechnology Information. Available at: [Link]
-
9,10-Phenanthrenedione PubChem CID 6763 . National Center for Biotechnology Information. Available at: [Link]
-
Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry . Journal of Analytical Toxicology. Available at: [Link]
-
Chong's synthesis of 9,10‐dihydrophenanthrenes via Pd‐catalyzed carbocyclization . ResearchGate. Available at: [Link]
-
Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher . Engineered Science Publisher. Available at: [Link]
-
Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions . Engineered Science Publisher. Available at: [Link]
-
Phenanthrene, 9,10-dimethoxy- . Organic Syntheses. Available at: [Link]
- A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof. Google Patents.
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9,10-dihydroanthracene . Organic Syntheses. Available at: [Link]
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Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry . PubMed. Available at: [Link]
-
9,10-Dihydro-9,10-phenanthrenediol PubChem CID 99889 . National Center for Biotechnology Information. Available at: [Link]
-
trans-9,10-Dihydroxy-9,10-dihydrophenanthrene PubChem CID 114767 . National Center for Biotechnology Information. Available at: [Link]
-
9,10-Dihydro-9,10-dihydroxyphenanthrene . NIST Chemistry WebBook. Available at: [Link]
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Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry . ResearchGate. Available at: [Link]
- The purification method of dihydroxynaphthalene. Google Patents.
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Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards . EPA Archives. Available at: [Link]
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9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities . PubMed. Available at: [Link]
-
9,10-Phenanthrenediol PubChem CID 123074 . National Center for Biotechnology Information. Available at: [Link]
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9,10-Dihydrophenanthrene PubChem CID 13058 . National Center for Biotechnology Information. Available at: [Link]
-
Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus . National Institutes of Health. Available at: [Link]
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phenanthrenequinone . Organic Syntheses. Available at: [Link]
-
Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies . Thieme Chemistry. Available at: [Link]
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Navigating the Synthesis of 9,10-Dihydroxyphenanthrene: A Technical Support Guide for Researchers
For researchers and professionals in drug development, the synthesis of 9,10-dihydroxyphenanthrene is a critical step in the creation of various valuable molecules. However, this process is not without its challenges. The inherent instability of the target molecule and the potential for competing reactions can often lead to frustratingly low yields and complex purification issues. This technical support center provides a comprehensive guide to troubleshooting common side reactions and optimizing the synthesis of this compound, ensuring a higher rate of success in your experimental endeavors.
Understanding the Core Reaction: The Reduction of 9,10-Phenanthrenequinone
The most common and direct route to this compound is the reduction of its corresponding diketone, 9,10-phenanthrenequinone. This transformation, while seemingly straightforward, is the primary stage where critical side reactions can occur. The choice of reducing agent and the scrupulous control of reaction conditions are paramount to achieving a high yield of the desired product.
Two of the most frequently employed reducing agents for this purpose are sodium dithionite (Na₂S₂O₄) and sodium borohydride (NaBH₄). Each presents its own set of advantages and potential pitfalls, which we will explore in detail.
Visualizing the Pathways: Main Reaction and Key Side Reactions
To better understand the chemical transformations at play, the following diagram illustrates the desired reaction alongside the most common competing side reactions.
Caption: Key reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers commonly encounter during the synthesis of this compound.
FAQ 1: My final product is a persistent yellow-orange color, and the yield of the desired white/off-white this compound is very low. What is happening?
Answer: This is the most common issue and is almost always due to the presence of unreacted 9,10-phenanthrenequinone and/or re-oxidation of the product. 9,10-phenanthrenequinone is a vibrant orange-red solid, and even small amounts can impart a significant color to your product.[1] The target product, this compound, is highly susceptible to oxidation and can revert to the quinone upon exposure to atmospheric oxygen. This process is often referred to as redox cycling, where the diol is oxidized back to the quinone, which can then be reduced again in the presence of a reducing agent, leading to the generation of reactive oxygen species.[2][3][4]
Troubleshooting Steps:
-
Ensure Complete Reduction:
-
Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material. The quinone and diol will have different Rf values.
-
Sufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium dithionite, a 2-3 fold molar excess is often recommended. For sodium borohydride, a 1.5-2 fold excess is a good starting point.
-
-
Prevent Re-oxidation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor in preventing re-oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Rapid Workup: Minimize the time the product is exposed to air during the workup procedure.
-
FAQ 2: I am using sodium dithionite as the reducing agent and am having trouble with purification. What are the likely side products?
Answer: While sodium dithionite is an effective and inexpensive reducing agent, its use in aqueous media can lead to decomposition products that may complicate purification.[5][6][7][8] Under certain conditions, sodium dithionite can disproportionate to sulfite and thiosulfate. These sulfur-containing byproducts are generally water-soluble and can often be removed during an aqueous workup.
A more significant issue is the potential for the formation of α-hydroxy sulfinates as intermediates.[9] While these are typically transient, incomplete reaction or side reactions could potentially lead to sulfonated byproducts, though this is less common for simple reductions of α-diketones.
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup, washing the organic layer with brine to remove any water-soluble sulfur byproducts.
-
pH Control: The reducing power of sodium dithionite can be pH-dependent. Maintaining a slightly basic pH can sometimes improve the reaction efficiency and minimize side reactions.
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system under an inert atmosphere is often an effective purification method.
FAQ 3: I am considering using sodium borohydride for the reduction. Are there any specific side reactions I should be aware of?
Answer: Sodium borohydride is a milder and often more selective reducing agent than sodium dithionite.[10][11][12][13][14] For the reduction of an α-diketone like 9,10-phenanthrenequinone, it is generally very effective. The primary side reaction of concern remains the incomplete reduction to the diol.
Over-reduction of the aromatic system is highly unlikely with sodium borohydride under standard conditions. One potential, though less common, side reaction when using aprotic solvents could be the formation of boronate ester intermediates. These are typically hydrolyzed during the workup to yield the desired diol.
Troubleshooting Steps:
-
Solvent Choice: The reaction is often performed in an alcohol such as methanol or ethanol. The choice of solvent can influence the reaction rate.
-
Temperature Control: The reaction is typically carried out at room temperature or with gentle cooling.
-
Acidic Workup: A mild acidic workup (e.g., with dilute HCl) is necessary to hydrolyze any boronate ester intermediates and protonate the resulting alkoxides to form the diol.
Summary of Common Side Products and Control Measures
| Side Product/Issue | Cause | Identification | Prevention/Control Measures |
| Unreacted 9,10-Phenanthrenequinone | Incomplete reduction | Orange-red color in the product, spot on TLC corresponding to starting material. | Use a sufficient excess of reducing agent, monitor the reaction by TLC, ensure adequate reaction time. |
| Re-oxidation to 9,10-Phenanthrenequinone | Exposure of the product to oxygen | Gradual appearance of orange-red color in the isolated product. | Conduct reaction and workup under an inert atmosphere, use degassed solvents, minimize exposure to air. |
| Diphenic Acid | Over-oxidation of phenanthrene during precursor synthesis. | Water-soluble acidic byproduct. Can be detected by pH change or LC-MS. | Purify the 9,10-phenanthrenequinone precursor before reduction. Can be removed by washing with a mild aqueous base.[15] |
| Sulfur Byproducts (from Na₂S₂O₄) | Decomposition of sodium dithionite. | Water-soluble salts. | Thorough aqueous workup and washing with brine. |
Experimental Protocol: Reduction of 9,10-Phenanthrenequinone with Sodium Dithionite
This protocol provides a general guideline for the synthesis of this compound. It is crucial to adapt and optimize the conditions based on your specific laboratory setup and analytical capabilities.
Materials:
-
9,10-Phenanthrenequinone
-
Sodium Dithionite (Na₂S₂O₄)
-
Dioxane (or another suitable water-miscible organic solvent)
-
Deionized Water (degassed)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (degassed)
-
Brine (saturated NaCl solution, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9,10-phenanthrenequinone (1.0 eq) in a 1:1 mixture of dioxane and deionized water. The total solvent volume should be sufficient to fully dissolve the starting material upon gentle heating.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Addition of Reducing Agent: In a separate flask, prepare a solution of sodium dithionite (2.5 eq) in degassed deionized water. Add this solution dropwise to the stirred solution of 9,10-phenanthrenequinone over 15-20 minutes at room temperature.
-
Reaction: The orange-red color of the solution should fade to a lighter color or become colorless. The reaction can be gently heated to 40-50°C to ensure completion. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel under a stream of inert gas.
-
Extract the aqueous layer with degassed ethyl acetate (3x).
-
Combine the organic layers and wash with degassed brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution under an inert atmosphere.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) under an inert atmosphere.
Visualizing the Workflow: From Reaction to Pure Product
Caption: Experimental workflow for the synthesis of this compound.
By understanding the potential side reactions and implementing the appropriate preventative and purification measures, researchers can significantly improve the yield and purity of their this compound synthesis. Careful attention to maintaining an inert atmosphere throughout the process is the single most important factor in achieving success.
References
- Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. DOI: 10.15227/orgsyn.080.0227.
- Mondal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 87-100.
- Mondal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
- Fieser, L. F. (1963). PHENANTHRENEQUINONE. Organic Syntheses, Coll. Vol. 4, 757.
- Flowers, R. A., et al. (2009). 9,10-Phenanthrenequinone induces DNA deletions and forward mutations via oxidative mechanisms in the yeast Saccharomyces cerevisiae. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(1), 38-43.
-
ResearchGate. (n.d.). Redox cycling of 9,10-phenanthrenequinone (9,10-PQ) for production of.... Retrieved from [Link]
- Verma, R. P., & Gopee, A. (2014). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling.
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PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. Retrieved from [Link]
- de Vries, J. G. (1979). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 44(11), 1907-1910.
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Mondal, S., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
- Deadman, B. J., et al. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 14, 1518-1524.
-
ResearchGate. (n.d.). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Chung, S.-K., & Kim, C. (1981). Mechanism of sodium dithionite reduction of aldehydes and ketones. The Journal of Organic Chemistry, 46(26), 5457-5458.
-
ResearchGate. (n.d.). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. Retrieved from [Link]
-
Clark, J. (2023, January 22). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
- Wu, T.-S., et al. (2010). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.
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Technical Support Center: Overcoming Low Bioactivity of Synthetic 9,10-Dihydroxyphenanthrene Analogs
Introduction
9,10-Dihydroxyphenanthrene and its analogs represent a promising class of compounds with significant therapeutic potential. However, researchers frequently encounter a critical challenge: synthetic analogs often exhibit disappointingly low bioactivity compared to their natural counterparts or theoretical predictions. This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals facing this issue. It provides a structured troubleshooting framework, answers to frequently asked questions, and detailed protocols to diagnose and overcome the root causes of low bioactivity in your experiments.
Section 1: Troubleshooting Guide - Diagnosing and Addressing Low Bioactivity
This section is for researchers who have an active experimental problem. The questions are structured to guide you from the most common and simple issues to more complex biological hurdles.
Q1: My synthetic this compound analog shows significantly lower activity than expected. What are the potential causes?
A1: Low bioactivity is a multifaceted problem that can originate from the compound itself, the experimental setup, or complex biological interactions. A systematic investigation is the key to an efficient solution.[1][2] The primary areas to investigate are:
-
Compound Integrity and Purity: The first step is to confirm that the compound you are testing is structurally correct and sufficiently pure. Even minor impurities can interfere with assays or have unintended biological effects.[1]
-
Poor Solubility and Formulation: Phenanthrene structures are often hydrophobic, leading to poor aqueous solubility. If your compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended, leading to artificially low activity.[5][6]
-
Action: Determine the solubility of your compound in your specific assay buffer. If it's low, you will need to develop a suitable formulation strategy.
-
-
Low Cellular Permeability and High Efflux: For a compound to be active in a cell-based assay, it must cross the cell membrane to reach its intracellular target. Many synthetic compounds fail because they cannot get into the cell, or they are actively pumped out by efflux transporters like P-glycoprotein (P-gp).[7][8][9]
-
Action: If your compound is active in a biochemical (cell-free) assay but not in a cell-based one, investigate its membrane permeability and susceptibility to efflux pumps.
-
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the cell culture (e.g., cytochrome P450s in liver cells), degrading it before it can exert its effect.[10][11][12]
-
Action: Assess the metabolic stability of your analog, especially if using metabolically active cells like primary hepatocytes.
-
The following workflow provides a logical sequence for troubleshooting.
Q2: How can I improve the solubility of my synthetic phenanthrene analog for in vitro assays?
A2: Improving solubility is often the first and most critical step. Several formulation strategies can be employed, ranging from simple co-solvents to more complex delivery systems.[6][13][14][15]
-
Use of Co-solvents: The most common approach is to dissolve the compound in a water-miscible organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then diluted into the aqueous assay buffer.
-
Protocol Insight: Always prepare a 1000x stock solution in 100% DMSO if possible. When diluted into the aqueous buffer, the final DMSO concentration will be 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (buffer with the same final DMSO concentration but no compound) to account for any solvent effects.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[6][14]
-
Protocol Insight: Beta-cyclodextrins are commonly used. Prepare a solution of the cyclodextrin in your assay buffer first, then add your compound and allow it to equilibrate (e.g., by stirring or sonicating) to facilitate complex formation.
-
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the hydrophobic compound.
-
Protocol Insight: This is more common for in vivo formulations but can be adapted for in vitro work. Be cautious, as surfactants can disrupt cell membranes and interfere with some assay readouts.
-
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Recommended Starting Conc. | Advantages | Disadvantages |
| DMSO | 0.1% - 0.5% final assay conc. | Simple, effective for many compounds, well-established. | Can be toxic to cells at >0.5%; may cause compound precipitation upon dilution. |
| Ethanol | 0.1% - 1% final assay conc. | Less toxic than DMSO for some cell types. | More volatile; may not be as effective for highly lipophilic compounds. |
| Cyclodextrins | 1-10 mM | Low cell toxicity, can significantly enhance solubility. | Can be expensive; may alter compound-target binding kinetics. |
| Tween® 80 | 0.01% - 0.1% | High solubilizing capacity. | Potential for cell membrane disruption and assay interference. |
Q3: My compound is potent in biochemical assays but shows no activity in cell-based assays. What should I investigate?
A3: This classic discrepancy strongly points towards a problem with cellular bioavailability. The compound is active, but it's not reaching its target inside the cell in sufficient concentrations. The two primary culprits are poor membrane permeability and active removal by efflux pumps.[16][17]
-
Assess Membrane Permeability: You need to determine if your compound can passively diffuse across the lipid bilayer of the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput first screen for this.[16][17][18] It uses a synthetic membrane and avoids the complexities of active transport.[19]
-
Investigate Active Efflux: If passive permeability appears adequate, the compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular "bouncers," actively pumping foreign substances out of the cell.[7][20][21] The Caco-2 permeability assay is the gold standard for studying both passive permeability and active transport/efflux.[16][19]
-
Troubleshooting Experiment: A simpler way to test for efflux is to co-incubate your compound with a known P-gp inhibitor (e.g., verapamil or cyclosporin A).[7] If the bioactivity of your compound is restored or significantly increased in the presence of the inhibitor, it is very likely a P-gp substrate.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the critical quality control (QC) steps I should perform on my synthetic this compound analog before biological testing?
A4: Rigorous analytical characterization is non-negotiable to ensure the reliability of your biological data.[4][22] Before any bioassay, you should have the following data for your compound batch:
-
Identity Confirmation: Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the precise chemical structure.[3][23]
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer to determine the purity. The standard for most in vitro assays is a purity level of >95%.[4]
-
Concentration Verification: If you have prepared a stock solution in DMSO, its concentration should be verified, especially if it has been stored for a long time.
Q5: How can I assess the metabolic stability of my compound early in the discovery process?
A5: Assessing metabolic stability early can save significant time and resources by flagging compounds that are likely to have poor pharmacokinetic profiles. The most common in vitro method is the liver microsome stability assay.[10][11][12]
-
Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[11][24] The compound is incubated with the microsomes and a necessary cofactor (NADPH).[25] The disappearance of the parent compound over time is monitored by LC-MS.[24] The results are used to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[10][25]
-
Hepatocyte Stability Assay: For a more comprehensive view that includes both Phase I and Phase II metabolism, an assay using intact primary hepatocytes is recommended.[10][12]
Table 2: Key Parameters from Metabolic Stability Assays
| Parameter | Description | Implication of a "Bad" Result |
| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | A short half-life (<30 min) suggests the compound is rapidly cleared. |
| Intrinsic Clearance (Clint) | The inherent ability of the liver enzymes to metabolize a drug. | High intrinsic clearance suggests the compound will be quickly eliminated in vivo. |
Q6: Are there any structural modifications known to improve the bioactivity of phenanthrene-based compounds?
A6: Yes, medicinal chemistry strategies can be employed to systematically modify the structure of your analog to improve its drug-like properties. This is a core part of the drug discovery process.[26][27]
-
Bioisosteric Replacement: This strategy involves replacing a functional group in your molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's profile.[28][29][30] For example:
-
To block metabolic oxidation, a metabolically liable hydrogen atom can sometimes be replaced with a fluorine atom.[28]
-
To improve solubility or alter hydrogen bonding, a hydroxyl group (-OH) could be replaced with other groups.
-
-
Prodrug Strategies: A prodrug is an inactive or less active precursor that is metabolized in vivo to the active drug. This approach can be used to overcome issues like poor membrane permeability. For instance, a polar group on your phenanthrene analog could be masked with a lipophilic promoiety to enhance cell entry. Once inside the cell, cellular enzymes (like esterases) would cleave the promoiety, releasing the active compound.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for a Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of a compound.[18]
-
Prepare the Donor Plate:
-
Dissolve your test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. Include known high-permeability (e.g., caffeine) and low-permeability (e.g., famotidine) control compounds.[18]
-
Add 200 µL of each compound solution to the wells of a 96-well donor plate.
-
-
Hydrate the PAMPA Plate:
-
The PAMPA plate consists of a 96-well filter plate pre-coated with a lipid mixture (e.g., lecithin in dodecane).
-
Carefully add 5 µL of the lipid solution to each filter of the top plate (the acceptor plate).
-
Immediately place the acceptor plate onto the donor plate.
-
-
Incubation:
-
Incubate the assembled plate sandwich at room temperature for 4-16 hours. The plate should be covered to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Permeability (Pe):
-
The effective permeability coefficient (Pe) is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: General Procedure for Assessing Compound Stability in Human Liver Microsomes
This protocol outlines the key steps for determining a compound's metabolic stability.[25]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).
-
Prepare a solution of pooled human liver microsomes (HLM) in the reaction buffer (final protein concentration typically 0.5 mg/mL).[24]
-
Prepare a NADPH-regenerating system solution, which contains cofactors like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[25] This provides a continuous supply of NADPH needed by the P450 enzymes.
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of 1 µM) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Include a "minus-cofactor" control where the NADPH solution is replaced with buffer to account for non-enzymatic degradation.[25]
-
-
Time Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold "stop solution" (typically acetonitrile containing an internal standard for LC-MS analysis).[24]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the amount of remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).
-
References
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available from: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Bioisostere. Wikipedia. Available from: [Link]
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Metabolic Stability Assay Services. BioIVT. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available from: [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
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What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link]
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BIOISOSTERSM. Slideshare. Available from: [Link]
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Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]
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Metabolic Stability Assay. Creative Biolabs. Available from: [Link]
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. Available from: [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available from: [Link]
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Advances in Analytical Techniques for Drug Discovery and Development. Available from: [Link]
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High-throughput techniques for compound characterization and purification. PubMed. Available from: [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
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P-glycoproteins and multidrug resistance. PubMed. Available from: [Link]
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P-glycoprotein: Significance and symbolism. Available from: [Link]
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Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. PMC. Available from: [Link]
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Role of P-Gp in Treatment of Cancer. Scirp.org. Available from: [Link]
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Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
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A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. Available from: [Link]
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Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Chromatography Online. Available from: [Link]
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Exploring Analytical Method Development for Drug Substances. Regis Technologies. Available from: [Link]
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(PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available from: [Link]
-
Synthetic strategies leading to phenanthrenes. ResearchGate. Available from: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. Available from: [Link]
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In Vitro Metabolism Assay Kits & Reagents. Creative Bioarray. Available from: [Link]
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In Vitro CYP/FMO Reaction Phenotyping. Springer Nature Experiments. Available from: [Link]
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Advances in regioselective functionalization of 9-phenanthrenols. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]
-
Phenanthrene cyclocarbonylation – core post-synthetic modification of phenanthriporphyrin. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PubMed. Available from: [Link]
-
The bioactive compounds and their lower bioavailability issues. ResearchGate. Available from: [Link]
-
Biological Activity of Natural and Synthetic Compounds. PMC - NIH. Available from: [Link]
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9,10-Dihydro-9,10-phenanthrenediol. PubChem. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 9,10-Dihydroxyphenanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of positional isomers is a cornerstone of chemical research and drug development. Subtle variations in the placement of functional groups on a molecular scaffold can dramatically alter a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 9,10-Dihydroxyphenanthrene and its positional isomers, offering field-proven insights and supporting experimental data to navigate this analytical challenge.
The phenanthrene core is a constituent of numerous natural products and a privileged scaffold in medicinal chemistry. Dihydroxyphenanthrene isomers, in particular, are of significant interest due to their potential as metabolites of polycyclic aromatic hydrocarbons (PAHs) and as synthons for more complex molecules. Distinguishing between isomers such as 9,10-, 1,2-, and 3,4-dihydroxyphenanthrene is non-trivial yet critical for understanding their biological roles and for ensuring the quality and consistency of synthesized materials.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Single-Crystal X-ray Crystallography for the unambiguous identification of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation in Solution
NMR spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[1] A combination of one- and two-dimensional NMR experiments can provide a comprehensive picture of the carbon-hydrogen framework, allowing for the confident differentiation of positional isomers.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to establish unambiguous connectivity within the molecule. While ¹H and ¹³C NMR provide initial information on the chemical environment and number of unique atoms, 2D NMR experiments like COSY, HSQC, and HMBC are essential for assembling the complete structural puzzle. For dihydroxyphenanthrene isomers, the key distinguishing features will be the chemical shifts of the aromatic protons and carbons, as well as the coupling patterns between adjacent protons. The position of the hydroxyl groups significantly influences the electron density distribution in the aromatic rings, leading to predictable changes in the NMR spectra.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the dihydroxyphenanthrene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Ensure the solution is homogeneous and free of particulate matter.
1D NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton networks within the aromatic rings.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments (F1): 256-512
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates proton signals with the signals of the carbons to which they are directly attached.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans per Increment: 2-8
-
¹J C-H Coupling: Set to an average value of 145 Hz
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans per Increment: 4-16
-
Long-range J C-H Coupling Delay: Optimized for a coupling constant of 8-10 Hz
-
-
Figure 1: Workflow for structural elucidation of dihydroxyphenanthrene isomers using NMR spectroscopy.
Comparative Data Analysis
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dihydroxyphenanthrene Isomers (in ppm)
| Isomer | Key ¹H Chemical Shifts (Predicted) | Key ¹³C Chemical Shifts (Predicted) |
| 9,10-Dihydroxy | Aromatic protons will show complex multiplets in the range of 7.2-7.8 ppm. The protons at positions 9 and 10 will be singlets and shifted upfield due to the hydroxyl groups. | Carbons bearing the hydroxyl groups (C9, C10) will be significantly shifted downfield (around 140-150 ppm). |
| 1,2-Dihydroxy | The presence of two adjacent hydroxyl groups will cause a significant downfield shift for the remaining protons on that ring and will simplify the coupling patterns. Expect distinct signals for H-3 and H-4. | C1 and C2 will be downfield (around 145-155 ppm). The adjacent quaternary carbons will also be affected. |
| 3,4-Dihydroxy | Similar to the 1,2-isomer, the hydroxyl groups on one ring will influence the chemical shifts of the protons on that ring, leading to a distinct pattern compared to the other ring. | C3 and C4 will be downfield (around 145-155 ppm), and the symmetry of the molecule will be lower than the 9,10-isomer. |
Note: The predicted values are for illustrative purposes. Actual chemical shifts will vary depending on the solvent and other experimental conditions. The key takeaway is the difference in the patterns of chemical shifts and coupling constants, which allows for unambiguous isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Separation and Identification
GC-MS is a robust technique for separating and identifying volatile and semi-volatile organic compounds.[2] Gas chromatography separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while mass spectrometry provides information about the molecular weight and fragmentation pattern of each isomer.
The Logic of GC-MS in Isomer Differentiation
Positional isomers often have very similar boiling points, making their separation by GC challenging. However, high-resolution capillary columns can often achieve baseline separation.[3] The retention time, the time it takes for a compound to travel through the column, is a key identifying characteristic.
Mass spectrometry of isomers with the same molecular formula will produce a molecular ion peak at the same mass-to-charge ratio (m/z). However, the fragmentation patterns, which result from the breakdown of the molecule in the ion source, can be distinct for different isomers. The positions of the hydroxyl groups will influence the stability of the fragment ions, leading to different relative abundances of these fragments in the mass spectrum.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the dihydroxyphenanthrene isomer in a volatile organic solvent such as dichloromethane or hexane.
-
For enhanced volatility and to prevent unwanted interactions in the GC system, derivatization of the hydroxyl groups (e.g., to trimethylsilyl ethers) is often recommended. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for PAH analysis.
-
Inlet: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of compounds with different boiling points. A typical program might be: 50°C for 2 min, then ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 50 to 500.
-
Acquisition Mode: Full scan to obtain the complete mass spectrum for each isomer.
-
Figure 2: General workflow for the analysis of dihydroxyphenanthrene isomers by GC-MS.
Comparative Data Analysis
Table 2: Expected GC-MS Data for Dihydroxyphenanthrene Isomers
| Isomer | Expected Retention Time | Expected Key Mass Fragments (m/z) |
| 9,10-Dihydroxy | The retention time will be dependent on the specific GC conditions. | Molecular ion (M⁺) at m/z 210. Key fragments may include [M-H₂O]⁺, [M-2H₂O]⁺, and fragments resulting from the cleavage of the diol-containing ring. |
| 1,2-Dihydroxy | Likely to have a slightly different retention time from the 9,10-isomer due to differences in polarity and boiling point. | Molecular ion (M⁺) at m/z 210. The fragmentation pattern is expected to differ from the 9,10-isomer due to the ortho-dihydroxy arrangement, potentially leading to a more prominent fragment from the loss of water. |
| 3,4-Dihydroxy | Will have a unique retention time, allowing for chromatographic separation from the other isomers. | Molecular ion (M⁺) at m/z 210. The fragmentation pattern will be distinct from both the 9,10- and 1,2-isomers, reflecting the different substitution pattern. |
Single-Crystal X-ray Crystallography: The Definitive Answer
For an unambiguous and definitive structural confirmation, single-crystal X-ray crystallography is the ultimate technique.[4] This method provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry, including the absolute stereochemistry if the molecule is chiral.
The Power of Crystallography in Isomer Confirmation
While NMR and GC-MS provide strong evidence for the structure of an isomer, X-ray crystallography provides irrefutable proof. The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[5]
Experimental Protocol for Single-Crystal X-ray Crystallography
Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to create a near-saturated solution. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray beam.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The model is refined to best fit the experimental data, resulting in a detailed three-dimensional structure.
Figure 3: Workflow for structural confirmation by single-crystal X-ray crystallography.
Conclusion: A Multi-faceted Approach for Confident Isomer Confirmation
The confident structural confirmation of this compound isomers requires a strategic and often multi-faceted analytical approach.
-
NMR spectroscopy stands as the primary and most informative technique for routine structural elucidation in solution. A full suite of 1D and 2D NMR experiments can provide the necessary data to distinguish between positional isomers with a high degree of confidence.
-
GC-MS is a valuable tool for the separation and initial identification of isomers, particularly in complex mixtures. The combination of retention time and mass spectral fragmentation patterns can provide strong evidence for the identity of an isomer.
-
Single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of structure. When a suitable crystal can be obtained, this technique provides definitive proof of the isomeric form and its three-dimensional arrangement.
For researchers and professionals in drug development, the synergistic use of these techniques ensures the accurate characterization of molecular structures, a critical step in understanding and harnessing their chemical and biological properties. The choice of which technique to prioritize will depend on the specific research question, the purity of the sample, and the available instrumentation.
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Gunawan, G., & Hariono, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 101-120. [Link]
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Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]
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Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
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A Comparative Guide to the Cytotoxicity of 9,10-Dihydroxyphenanthrene and Other Phenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research and drug discovery, phenanthrene derivatives have emerged as a promising class of compounds with significant cytotoxic potential.[1][2] Their rigid, planar structure allows for intercalation with DNA and interaction with various cellular targets, leading to cell cycle arrest and apoptosis.[2][3] This guide provides an in-depth, objective comparison of the cytotoxic performance of 9,10-dihydroxyphenanthrene against other key phenanthrene derivatives, supported by experimental data to inform research directions and drug development endeavors.
The Structural Nuances Dictating Cytotoxicity
The cytotoxic efficacy of phenanthrene derivatives is intrinsically linked to their molecular architecture. Substitutions on the phenanthrene backbone, the oxidation state of the 9 and 10 positions, and the overall molecular configuration significantly influence their biological activity. This guide will delve into the structure-activity relationships that govern the cytotoxic profiles of these compounds.
Comparative Cytotoxicity Analysis
The cytotoxic potential of phenanthrene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of this compound and a selection of other phenanthrene derivatives against various human cancer cell lines, as documented in the scientific literature.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | Dihydrophenanthrene | MCF-7 (Breast) | >100 (91% inhibition at 1000 µg/mL) | [4] |
| MDA-MB-231 (Breast) | >100 (85% inhibition at 1000 µg/mL) | [4] | ||
| Calanquinone A | Phenanthrenequinone | MCF-7 (Breast) | < 0.02 | [1] |
| A549 (Lung) | 0.08 - 1.06 | [5] | ||
| HepG2 (Liver) | 0.08 - 1.06 | [5] | ||
| Denbinobin | Phenanthrenequinone | A549 (Lung) | 1.3 | [1] |
| Various | 0.08 - 1.06 | [5] | ||
| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | Dihydrophenanthrene | HepG2 (Liver) | Shows considerable cytotoxic activity | [6] |
| Calanphenanthrene A (4,6-dihydroxy-2,5-dimethoxy-9,10-dihydrophenanthrene) | Dihydrophenanthrene | PC-3 (Prostate) | Significant activity | [1] |
| MCF-7 (Breast) | Significant activity | [1] | ||
| Phenanthrene | Base Compound | A549 (Lung) | Induces oxidative stress and inflammation | [7] |
Analysis of Comparative Data:
From the compiled data, it is evident that phenanthrenequinones, such as Calanquinone A and Denbinobin, generally exhibit potent cytotoxicity with IC50 values in the low microgram per milliliter or even nanogram per milliliter range.[1][5] In contrast, the available data for this compound derivatives, while demonstrating cytotoxic effects, do not consistently show the same level of potency at lower concentrations. For instance, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol required a high concentration of 1000 µg/mL to achieve significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells.[4]
This suggests that the presence of the quinone moiety at the 9 and 10 positions is a critical determinant of high cytotoxic activity. The redox cycling of phenanthrenequinones can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8][9]
Mechanistic Insights into Phenanthrene-Induced Cytotoxicity
The cytotoxic effects of phenanthrene derivatives are not solely dependent on ROS generation. Several interconnected signaling pathways are implicated in their mechanism of action.
Oxidative Stress and Apoptosis
Phenanthrene and its derivatives, particularly phenanthrenequinones, are known to induce oxidative stress by generating ROS.[7][8][9] This surge in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[10] The intrinsic apoptotic pathway is often activated, characterized by changes in the mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[11][12]
Caption: Phenanthrene-induced oxidative stress leading to apoptosis.
Cell Cycle Arrest
Certain 9,10-dihydrophenanthrenes have been shown to induce cell cycle arrest, particularly at the G2/M phase.[6] This is often accompanied by a decrease in the protein levels of key cell cycle regulators like Cyclin B1.[6] By halting the cell cycle, these compounds prevent cancer cells from proliferating.
Standardized Protocols for Assessing Cytotoxicity
To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following sections detail the methodologies for two widely accepted cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[15][16]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate.
-
LDH Reaction: Transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Incubation: Add the LDH reaction mixture, which typically contains a tetrazolium salt, to each well.[17]
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at approximately 490 nm.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant cytotoxic potential of phenanthrene derivatives, with phenanthrenequinones demonstrating particularly high potency. The cytotoxicity of this compound and its analogues, while evident, appears to be generally less pronounced than their quinone counterparts. This highlights the critical role of the molecular structure in dictating the biological activity of these compounds.
Future research should focus on a systematic investigation of the structure-activity relationships of a broader range of this compound derivatives to identify modifications that could enhance their cytotoxic efficacy. Furthermore, exploring the synergistic effects of these compounds with existing chemotherapeutic agents could open new avenues for combination therapies in cancer treatment. The detailed protocols provided herein offer a standardized framework for conducting such investigations, ensuring the generation of robust and comparable data that will be invaluable to the drug discovery and development community.
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-
Lee, C. L., et al. (2011). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 74(9), 1994-1999. Available from: [Link]
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Penning, T. M. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. Toxics, 6(2), 31. Available from: [Link]
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Penning, T. M. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. PubMed. Available from: [Link]
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-
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Rudnicka, K., et al. (2013). Genotoxicity of cyclopentha[c]phenanthrene and its two derivatives based on an in vitro micronucleus test. Polish Journal of Environmental Studies, 22(1), 241-246. Available from: [Link]
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A Comparative Analysis of the Antioxidant Activity of 9,10-Dihydroxyphenanthrene Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Potent Antioxidants and the Promise of Phenanthrene Scaffolds
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has shown a burgeoning interest in naturally occurring and synthetic phenolic compounds. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a plethora of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold for the development of potent antioxidants.[1][2][3] This guide provides a comprehensive comparative analysis of the antioxidant activity of 9,10-dihydroxyphenanthrene derivatives against established antioxidant benchmarks—resveratrol, quercetin, and vitamin C.
While direct experimental data on the parent compound, this compound, is limited in the available literature, this guide will leverage data from its closely related derivatives to provide a robust comparative framework. The focus will be on elucidating the structure-activity relationships that govern their antioxidant potential and providing detailed, field-proven experimental protocols for the in vitro assessment of this activity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively evaluate and potentially harness the therapeutic promise of these compounds.
The Chemical Rationale: Understanding Antioxidant Mechanisms of Phenanthrene Derivatives
The antioxidant activity of phenolic compounds, including this compound derivatives, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant efficacy.
The number and position of hydroxyl groups on the phenanthrene ring significantly influence its antioxidant capacity.[4][5][6] For instance, the presence of a catechol-like moiety (two hydroxyl groups on adjacent carbon atoms), as is present in this compound, is a well-established structural feature that enhances antioxidant activity. This is due to the ability of the resulting ortho-quinone to be stabilized through intramolecular hydrogen bonding and electron delocalization. Furthermore, the extended conjugation of the phenanthrene ring system can also contribute to the stabilization of the radical species.[4][5]
This guide will delve into the experimental validation of these structural hypotheses through a comparative analysis of data obtained from standardized in vitro antioxidant assays.
Comparative In Vitro Antioxidant Activity
To provide a clear and objective comparison, we will focus on two of the most widely accepted and utilized in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the reported antioxidant activities of various 9,10-dihydrophenanthrene derivatives alongside our reference antioxidants. The activity is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for the DPPH assay, where a lower value indicates higher antioxidant activity. For the ABTS assay, the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.
| Compound | Assay | EC50/IC50 (µM) | TEAC | Reference |
| 9,10-Dihydrophenanthrene Derivatives | ||||
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | DPPH | 10.0 | - | [7] |
| Imbricatin | DPPH | 8.8 | - | [7] |
| 4,4',7,7'-tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene | DPPH | 15.6 | - | [7] |
| Lusianthridin | DPPH | 22.3 | - | [7] |
| Phoyunnanin C | DPPH | 26.7 | - | [7] |
| Eulophiol | DPPH | 27.7 | - | [7] |
| Phoyunnanin B | DPPH | 47.3 | - | [7] |
| Phoyunnanin A | DPPH | 55.9 | - | [7] |
| Reference Antioxidants | ||||
| Resveratrol | DPPH | 81.92 | - | [8] |
| Resveratrol | DPPH | 15.54 (µg/mL) | - | [9] |
| Quercetin | DPPH | 5.5 | - | |
| Quercetin | DPPH | 9.64 (µg/mL) | - | [10] |
| Vitamin C (Ascorbic Acid) | DPPH | ~20-40 | - | |
| Resveratrol | ABTS | - | High | |
| Quercetin | ABTS | - | High | |
| Vitamin C (Ascorbic Acid) | ABTS | - | High |
Note: Direct comparison of EC50/IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for 9,10-dihydrophenanthrene derivatives highlights the range of activities observed within this class of compounds.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the DPPH and ABTS assays. These protocols are designed to be self-validating, with clear instructions for the preparation of reagents, execution of the assay, and data analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the violet DPPH solution to a pale-yellow color is measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of the this compound derivative or reference antioxidant (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant such as ascorbic acid, quercetin, or resveratrol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or blank (solvent only) to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the EC50 or IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Trolox Standard: Prepare stock solutions and serial dilutions of the test compound and Trolox (a water-soluble analog of vitamin E) as the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound, Trolox standard, or blank to respective wells.
-
Add 180 µL of the working ABTS•+ solution to all wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Plot a standard curve of percentage inhibition versus the concentration of Trolox.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is expressed as µM of Trolox equivalents per µM of the test compound.
-
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of 9,10-dihydrophenanthrene derivatives is intricately linked to their molecular structure. Key determinants include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[6] The ortho-dihydroxy (catechol) arrangement, as seen in the this compound core, is particularly effective due to the stabilization of the resulting semiquinone radical through intramolecular hydrogen bonding.
-
Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy groups, can further enhance antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the phenoxyl radical.
-
Steric Hindrance: The accessibility of the hydroxyl groups to the radical species is crucial. Bulky substituents near the hydroxyl groups can sterically hinder the hydrogen atom transfer process, thereby reducing antioxidant activity.
Signaling Pathway Diagram:
Caption: Mechanism of ROS scavenging by this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of this compound derivatives. The presented data, derived from robust in vitro assays, demonstrates that certain derivatives of this phenanthrene scaffold exhibit potent antioxidant activity, in some cases comparable to or exceeding that of well-established antioxidants like resveratrol. The detailed experimental protocols and insights into structure-activity relationships offer a valuable resource for researchers seeking to explore this promising class of compounds.
Future research should focus on obtaining direct comparative data for the parent this compound molecule to provide a more definitive benchmark. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the bioavailability, metabolic stability, and therapeutic efficacy of these compounds in relevant disease models. The continued exploration of the phenanthrene scaffold holds significant promise for the discovery and development of novel and effective antioxidant-based therapies.
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A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 9,10-Dihydroxyphenanthrene: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, phenanthrene derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides an in-depth, comparative framework for validating the anti-inflammatory efficacy of a specific molecule, 9,10-Dihydroxyphenanthrene. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach. This document compares this compound against two industry-standard benchmarks: Dexamethasone, a potent synthetic corticosteroid, and Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).
The Scientific Rationale: Targeting the Inflammatory Cascade
Inflammation is a complex biological response initiated by harmful stimuli, such as pathogens or damaged cells. A key orchestrator of this process in many cell types, particularly macrophages, is the activation of the Toll-like receptor 4 (TLR4) by bacterial lipopolysaccharide (LPS).[4][5] This event triggers a cascade of intracellular signaling, primarily through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7][8]
The activation of these pathways culminates in the transcription and translation of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), high levels of NO are hallmarks of inflammatory responses.[9][10][11]
-
Prostaglandins: Produced via the action of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[9]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify the inflammatory response.[12][13]
Effective anti-inflammatory compounds often act by intercepting one or more steps in this cascade. This compound and its derivatives have been shown to inhibit signals generated by TLR4 activation, thereby down-regulating NF-κB-regulated inflammatory cytokines.[4][5] Our validation strategy, therefore, focuses on quantifying the inhibition of these key downstream mediators.
Caption: Figure 1: Simplified LPS-induced NF-κB signaling pathway and points of inhibition.
Comparative Framework: Selecting the Right Controls
A robust validation requires comparison against well-characterized compounds.[14]
-
Dexamethasone: A potent glucocorticoid that acts by binding to glucocorticoid receptors. This complex translocates to the nucleus and suppresses the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and COX-2.[12][15][16][17] It serves as a benchmark for broad, potent anti-inflammatory activity.
-
Indomethacin: A non-selective NSAID that primarily functions by inhibiting COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[18][19][20][21] It represents a different, more targeted mechanism of action.
By comparing this compound to both, we can contextualize its potency and infer its potential mechanism.
In Vitro Validation: The LPS-Stimulated Macrophage Model
The most common and reliable primary screen for anti-inflammatory potential uses a murine macrophage cell line, such as RAW 264.7.[22][23][24][25][26][27] These cells, when stimulated with LPS, produce a robust and measurable inflammatory response.[9][28]
Caption: Figure 2: General experimental workflow for the in vitro anti-inflammatory assay.
Comparative Performance Data
The following table summarizes expected inhibitory activities based on public data. The goal of the described experiments is to generate analogous data for this compound.
| Compound | Target/Assay | IC₅₀ / Effect | Source |
| Indomethacin | COX-1 Inhibition | ~18-230 nM | [18][19][20] |
| COX-2 Inhibition | ~26-630 nM | [18][19][20] | |
| Dexamethasone | LPS-induced IL-6 (RAW 264.7) | Potent Inhibition | [24][29] |
| LPS-induced TNF-α (PBMCs) | Dose-dependent inhibition | [30] | |
| Phenanthrenes | LPS-induced NO (RAW 264.7) | Moderate to potent inhibition | [31][32] |
| (General Class) | LPS-induced TNF-α, COX-2 mRNA | Downregulation observed | [4][5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed Experimental Protocols
For scientific integrity, every protocol must be a self-validating system. This includes a negative control (vehicle), a positive control (LPS only), and a reference drug control (Dexamethasone).
Protocol 4.1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13][25]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[6][28]
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[28]
Protocol 4.2: Assessment of Nitric Oxide (NO) Production
This protocol quantifies the inhibitory effect of the test compound on LPS-induced NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[28][33]
-
Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound, Dexamethasone (positive drug control), or vehicle (e.g., DMSO, as a negative control). Incubate for 1 hour.[6]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Incubate for 24 hours.[28]
-
Griess Assay:
-
Collect 100 µL of supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[28]
-
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is determined relative to the LPS-only treated cells.
Protocol 4.3: Assessment of Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol measures the secretion of key inflammatory cytokines into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Treatment: Follow steps 1-3 from Protocol 4.2, typically using a 24-well plate format with a higher cell density (e.g., 4 x 10⁵ cells/well).[6][28]
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell-free supernatants and store them at -20°C or colder until the assay is performed.[6]
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate (like TMB), and stopping the reaction.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve generated from recombinant cytokines.
Concluding Remarks
This guide outlines a comprehensive and comparative strategy for validating the anti-inflammatory effects of this compound. By employing the LPS-stimulated RAW 264.7 macrophage model and benchmarking against Dexamethasone and Indomethacin, researchers can generate robust, publication-quality data. The provided protocols for measuring nitric oxide and pro-inflammatory cytokines serve as the foundational assays in this process. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex validation models, including enzymatic assays (COX/LOX) and eventually, in vivo studies of inflammation.
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Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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What is the mechanism of action of dexamethasone? (2025, June 23). Dr.Oracle. Retrieved January 16, 2026, from [Link]
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What is the mechanism of action of Dexamethasone? (2025, March 7). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
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Pscheid, D. M., et al. (2007). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 138(2), 265-272. Available from: [Link]
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9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
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Srisawat, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2959. Available from: [Link]
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Spriggs, C., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(3), 519-526. Available from: [Link]
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Zhang, C., et al. (2016). 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities. Fitoterapia, 109, 169-174. Available from: [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). Experimental and Therapeutic Medicine, 22(4), 1148. Available from: [Link]
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Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023, March 2). Marine Drugs, 21(3), 163. Available from: [Link]
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Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway. (2023, February 9). International Journal of Molecular Sciences, 24(4), 3514. Available from: [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. Available from: [Link]
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Phenanthrene (fungal 9R,10R) Pathway Map. (1998, December 16). Eawag-BBD. Retrieved January 16, 2026, from [Link]
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Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. Retrieved January 16, 2026, from [Link]
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Valcárcel-Ares, M. N., et al. (2012). Inhibition of inducible nitric oxide synthase prevents lipid peroxidation in osteoarthritic chondrocytes. Journal of Orthopaedic Research, 30(12), 1964-1972. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 9,10-Dihydroxyphenanthrene in Cellular Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. A molecule's journey from a promising hit to a validated lead can be derailed by unforeseen off-target effects, leading to ambiguous results and wasted resources. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 9,10-Dihydroxyphenanthrene, a metabolite of the ubiquitous polycyclic aromatic hydrocarbon (PAH), phenanthrene. While direct, comprehensive selectivity data for this specific molecule is emerging, this guide offers a robust framework for its evaluation, drawing comparisons with structurally related phenanthrene derivatives.
The Challenge of Selectivity in Phenanthrene Scaffolds
Phenanthrene and its derivatives are a class of compounds with a diverse and potent range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their planar, aromatic structure is key to their bioactivity, but it also presents a liability: the potential for promiscuous binding to multiple cellular targets. This lack of specificity can confound experimental outcomes and, in a therapeutic context, lead to undesirable side effects.
Our focus, this compound, is a known human metabolite of phenanthrene.[2][3] Its structural similarity to other PAHs that are known to interact with multiple signaling pathways necessitates a thorough investigation of its selectivity profile. Of particular interest are its potential interactions with the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ER), two key regulators of cellular function that are known to be modulated by PAHs.[4][5]
This guide will equip you with the rationale and detailed protocols to:
-
Assess the cytotoxic profile of this compound in comparison to other phenanthrene derivatives.
-
Investigate its potential to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
-
Determine its binding affinity for Estrogen Receptors (ERα and ERβ).
By employing these assays, researchers can build a comprehensive selectivity profile of this compound and make informed decisions about its utility in their specific research applications.
Comparative Cytotoxicity Analysis: A First-Pass Selectivity Screen
A primary assessment of a compound's activity and potential for off-target effects often begins with evaluating its cytotoxicity across a panel of cell lines. Differences in potency against various cell lines can provide initial clues about target-specific effects versus generalized toxicity.
Experimental Data: Cytotoxicity of Phenanthrene Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of several phenanthrene derivatives against various human cancer cell lines. This data serves as a benchmark for contextualizing the potential potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Denbinobin | SNU-484 (Gastric) | 7.9 | [6] |
| SK-Hep-1 (Hepatocellular) | 16.4 | [6] | |
| HeLa (Cervical) | 22.3 | [6] | |
| Calanquinone A | Various | 0.08 - 1.06 µg/mL | [1] |
| Ephemeranthoquinone B | HL-60 (Leukemia) | 2.8 | [1] |
| Brassicaphenanthrene A | HCT-116 (Colon) | 15.0 - 35.0 | [7] |
| MCF-7 (Breast) | 15.0 - 35.0 | [7] | |
| HeLa (Cervical) | 15.0 - 35.0 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Denbinobin, Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Probing Off-Target Activity: Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYPs).[8] Many PAHs are known agonists of AhR.[9] Activation of AhR can lead to a variety of cellular responses, and understanding a compound's interaction with this receptor is critical for interpreting its biological effects.
Experimental Protocol: AhR Activation Luciferase Reporter Assay
This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing Xenobiotic Response Elements (XREs).
Principle: Upon activation by a ligand, AhR translocates to the nucleus, dimerizes with ARNT, and binds to XREs, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of AhR activation.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2-XRE-luciferase cells (or a similar reporter cell line) in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 90 µL of assay medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. A known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone, should be used as a positive control. Add 10 µL of the compound dilutions to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay). Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that elicits a half-maximal response).
Assessing Endocrine Disruption Potential: Estrogen Receptor Binding
Given the structural similarities of some PAHs and their metabolites to steroidal estrogens, there is a potential for these compounds to interact with Estrogen Receptors (ERα and ERβ), leading to endocrine-disrupting effects.[4]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.
Principle: The assay quantifies the displacement of a radiolabeled ligand (e.g., [3H]-17β-estradiol) from the ER by an unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of ER, such as rat uterine cytosol or recombinant human ERα or ERβ.
-
Assay Setup: In assay tubes, combine the ER preparation, a fixed concentration of [3H]-17β-estradiol (typically at or below the Kd for the receptor), and varying concentrations of the unlabeled test compound (this compound). Include a control with no competitor (total binding) and a control with a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellet several times with assay buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP pellet with ethanol and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand).
Conclusion: Building a Comprehensive Selectivity Profile
The cross-reactivity of a small molecule is a critical parameter that dictates its utility in both basic research and drug development. For this compound, a systematic evaluation of its interactions with key cellular targets is essential. This guide provides a robust, multi-assay approach to characterizing its selectivity profile.
By first establishing a baseline of cytotoxic activity and then proceeding to investigate its potential interactions with the Aryl Hydrocarbon Receptor and Estrogen Receptors, researchers can gain a comprehensive understanding of the on- and off-target effects of this compound. The detailed protocols provided herein serve as a starting point for these investigations.
It is important to note that the data on structurally similar phenanthrene derivatives should be used as a guide to anticipate potential activities and to design experiments with appropriate concentration ranges and controls. Ultimately, the empirical data generated from these assays will provide the definitive evidence needed to confidently assess the cross-reactivity of this compound and to advance its study as a bioactive compound.
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Aryl Hydrocarbon Receptor-Dependent Metabolism Plays a Significant Role in Estrogen-Like Effects of Polycyclic Aromatic Hydrocarbons on Cell Proliferation. PMC.[Link]
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Denbinobin, a phenanthrene from Dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells. ResearchGate.[Link]
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Denbinobin, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-κB-dependent pathway. ResearchGate.[Link]
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Denbinobin, a phenanthrene from dendrobium nobile, inhibits invasion and induces apoptosis in SNU-484 human gastric cancer cells. PubMed.[Link]
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9,10-Dihydrophenanthrene | C14H12 | CID 13058. PubChem.[Link]
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9,10-Phenanthrenedione | C14H8O2 | CID 6763. PubChem.[Link]
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9,10-Dihydro-9,10-phenanthrenediol | C14H12O2 | CID 99889. PubChem.[Link]
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9,10-Phenanthrenediol | C14H10O2 | CID 123074. PubChem.[Link]
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Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation. PubMed.[Link]
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A Comparative Guide to the Efficacy of Synthetic vs. Natural 9,10-Dihydroxyphenanthrene
Introduction: The Rising Interest in 9,10-Dihydroxyphenanthrene
The 9,10-dihydrophenanthrene scaffold is a prominent structural motif found in a diverse array of natural products, particularly within the Orchidaceae and Juncaceae plant families.[1] These compounds have garnered significant attention from the scientific community for their potent and varied biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] Notably, derivatives of this compound have demonstrated considerable efficacy in preclinical studies, positioning them as promising candidates for further drug development.
This guide provides a comprehensive comparison of the potential efficacy of this compound sourced from natural origins versus that produced through chemical synthesis. As there is a notable absence of direct comparative studies in the current literature, this document will elucidate the theoretical basis for potential differences in efficacy and provide a robust experimental framework for researchers to conduct such a comparative analysis. We will delve into the known biological activities, propose detailed methodologies for a head-to-head comparison, and discuss the critical aspect of analytical characterization.
Synthetic versus Natural: Unveiling Potential Disparities in Efficacy
The source of a bioactive compound can significantly influence its therapeutic efficacy. This is attributable to several factors that differ between natural extraction and chemical synthesis.
Purity and Impurity Profiles:
-
Natural Extracts: this compound isolated from natural sources is often accompanied by a complex mixture of structurally related compounds, including other phenanthrene derivatives, bibenzyls, and flavonoids.[3][4][5][6] While purification techniques like high-speed countercurrent chromatography can yield high-purity fractions (over 94%), trace amounts of co-extracted compounds may remain.[3] These "impurities" could exert synergistic or antagonistic effects, thereby modulating the overall biological activity of the extract.
-
Synthetic Compounds: Chemical synthesis offers the advantage of producing this compound with a high degree of purity and a well-defined impurity profile.[2][7][8][9] However, synthetic routes can introduce byproducts and residual reagents that are absent in natural extracts.[2][7][8][9] The nature and quantity of these synthetic impurities must be carefully characterized as they could have their own biological effects.
Stereoisomerism:
The biological activity of chiral molecules can be highly dependent on their stereochemistry. This compound possesses chiral centers, leading to the existence of different stereoisomers (e.g., cis and trans configurations).[10][11] Natural biosynthetic pathways often produce a single, stereochemically pure enantiomer, whereas chemical synthesis can result in a racemic mixture or different isomeric ratios unless specific stereoselective methods are employed.[12] Differences in the stereoisomeric composition between natural and synthetic samples could lead to significant variations in their interaction with biological targets and, consequently, their efficacy.
Proposed Experimental Framework for a Comparative Efficacy Study
To rigorously evaluate the efficacy of synthetic versus natural this compound, a multi-pronged experimental approach is recommended. This framework encompasses analytical characterization, in vitro bioassays, and in vivo validation.
Part 1: Analytical Characterization
A thorough analytical comparison is the foundational step to understanding any observed differences in biological activity.
Protocol 1: Purity and Impurity Profiling
-
Sample Preparation:
-
Obtain a sample of naturally sourced this compound, isolated and purified using established methods such as column chromatography and high-speed countercurrent chromatography.[3]
-
Obtain a sample of synthetically produced this compound.
-
Prepare standardized solutions of both samples in a suitable solvent (e.g., ethanol, DMSO).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Utilize a validated HPLC method with a suitable column (e.g., C18) and mobile phase gradient to separate the main compound from any impurities.[13]
-
Employ a photodiode array (PDA) detector to obtain UV spectra of all detected peaks for preliminary identification.
-
Quantify the purity of the main peak and the relative abundance of any impurities in both samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Couple the HPLC system to a mass spectrometer to obtain accurate mass data for the main compound and all impurities.
-
Use this data to identify known impurities by comparison with databases and to elucidate the structures of unknown impurities.
-
Protocol 2: Stereoisomer Analysis
-
Chiral HPLC:
-
Employ a chiral HPLC column to separate the different stereoisomers of this compound present in both the natural and synthetic samples.
-
Quantify the enantiomeric excess (ee) or diastereomeric ratio in each sample.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Use CD spectroscopy to further characterize the stereochemistry of the purified isomers and compare the spectra of the natural and synthetic samples.
-
Part 2: In Vitro Efficacy Assessment
A. Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are well-documented, often mediated through the inhibition of the NF-κB signaling pathway.[14][15]
Protocol 3: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of natural and synthetic this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
NO Measurement: After 24 hours, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of NO production) for each sample.
B. Cytotoxic (Anticancer) Activity
Many 9,10-dihydrophenanthrene derivatives exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[16]
Protocol 4: Cell Viability Assay
-
Cell Lines: Select a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).[16]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of natural and synthetic this compound for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.[17][18][19][20][21]
-
Data Analysis: Construct dose-response curves and calculate the IC50 value for each sample and cell line.
Protocol 5: Apoptosis Assay
-
Treatment: Treat cancer cells with the IC50 concentration of each this compound sample.
-
Annexin V/Propidium Iodide (PI) Staining: After a suitable incubation period, stain the cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[22]
Part 3: In Vivo Efficacy Validation
For promising in vitro results, in vivo studies are crucial to confirm efficacy in a whole-organism context.
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
This is a classic model for evaluating acute inflammation.[23][24][25][26][27]
-
Animal Model: Use rats or mice.
-
Treatment: Administer natural or synthetic this compound orally or intraperitoneally at various doses. A control group will receive the vehicle, and a positive control group will receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the synthetic and natural samples.
Table 1: Analytical Characterization of this compound Samples
| Parameter | Natural Sample | Synthetic Sample |
| Purity (%) by HPLC | ||
| Major Impurity 1 (%) | ||
| Major Impurity 2 (%) | ||
| Stereoisomeric Ratio |
Table 2: In Vitro Anti-inflammatory and Cytotoxic Efficacy
| Assay | Cell Line | Natural Sample IC50 (µM) | Synthetic Sample IC50 (µM) |
| NO Inhibition | RAW 264.7 | ||
| Cell Viability | A549 | ||
| Cell Viability | MCF-7 |
Table 3: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Natural Sample | ||
| Synthetic Sample | ||
| Positive Control |
Signaling Pathway and Workflow Visualization
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Diagram 2: Proposed Apoptotic Pathway Induced by this compound
Caption: Induction of apoptosis via the mitochondrial pathway by this compound.
Diagram 3: Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing the efficacy of natural vs. synthetic this compound.
Conclusion
While both natural and synthetic routes can provide access to this compound, the potential for differences in their purity, impurity profiles, and stereoisomeric composition necessitates a direct comparative evaluation of their biological efficacy. The experimental framework outlined in this guide provides a comprehensive approach for researchers to systematically investigate these potential differences. Such studies are crucial for the rational development of this compound-based therapeutics and for establishing quality control standards for both natural extracts and synthetically derived active pharmaceutical ingredients. The findings from these comparative studies will be invaluable to researchers, scientists, and drug development professionals in advancing our understanding and application of this promising class of compounds.
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9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, from Eulophia ochreata, inhibits inflammatory signalling mediated by Toll-like receptors. [Link]
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9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, from Eulophia ochreata, inhibits inflammatory signalling mediated by Toll-like receptors. [Link]
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Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 9,10-Dihydroxyphenanthrene Analogs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 9,10-dihydroxyphenanthrene analogs, focusing on their structure-activity relationships (SAR) across various biological activities. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications influence cytotoxic, anti-inflammatory, antioxidant, and antiviral properties. This guide is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to empower your own research endeavors.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound core is a fascinating scaffold found in numerous natural products, particularly from the Orchidaceae and Juncaceae plant families.[1][2] This rigid, three-ring system, adorned with hydroxyl groups, provides a unique spatial arrangement of functionalities that allows for diverse interactions with biological targets. The inherent antioxidant properties of the dihydroxy-aromatic system, coupled with the potential for further functionalization, have made these analogs attractive candidates in the search for new therapeutic agents.[2] Our exploration will focus on how modifications to this core structure impact its biological efficacy.
Comparative Analysis of Biological Activities: A Tale of Substituents
The therapeutic potential of this compound analogs is multifaceted, with different structural features driving distinct biological outcomes. Here, we compare the SAR for cytotoxicity, anti-inflammatory, antioxidant, and antiviral activities.
Cytotoxic Activity: Targeting Cancer Cells
Several 9,10-dihydrophenanthrene derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][4][5] The mechanism of action for some of these compounds involves the induction of cell cycle arrest, particularly at the G2/M phase.[6]
Key Structure-Activity Relationship Insights:
-
Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxy groups on the phenanthrene rings are critical for cytotoxicity. For instance, in a study on calanquinones and their dihydrophenanthrene analogs, the number of methoxy groups influenced potency, with a derivative possessing three methoxy groups showing high potency against seven different cell lines.[3]
-
The 1,4-Hydroquinone Moiety: The presence of a 1,4-hydroquinone substructure appears to be a significant contributor to cytotoxic activity.[3]
-
Quaternary Ammonium Salts: The introduction of a reactive benzylic dimethyl[(phenylthio)methyl]ammonio group can dramatically increase cytotoxic potency by 10- to 20-fold compared to the parent compound, juncusol.[7]
Comparative Cytotoxicity Data:
| Compound/Analog | Cancer Cell Line(s) | IC50/EC50 (µM) | Key Structural Features | Reference(s) |
| Juncusol | B-16 Mouse Melanoma | 12.5 µg/mL | Dihydroxylated, methylated | [7] |
| Desvinyljuncusol | B-16 Mouse Melanoma | 17.5 µg/mL | Dihydroxylated, dimethylated | [7] |
| Juncusol Quaternary Salt | B-16 Mouse Melanoma | 0.3 µg/mL | Dimethyl[(phenylthio)methyl]ammonio group | [7] |
| Calanhydroquinone C | A549, PC-3, MCF-7, etc. | Significant activity | 1,4-hydroquinone, three methoxy groups | [3] |
| Compound 4 (from D. officinale) | HI-60, THP-1 | 11.96, 8.92 | Dihydrophenanthrene-phenylpropane conjugate | [4] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The anti-inflammatory properties of 9,10-dihydrophenanthrene analogs are gaining increasing attention. A key mechanism identified is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response.
Mechanistic Insight: Inhibition of TLR4 Signaling
One extensively studied analog, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation.[1][8] It achieves this by blocking TLR4-mediated activation of nuclear factor-κB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by a this compound analog.
Key Structure-Activity Relationship Insights:
-
Specific Hydroxylation and Methoxylation: The anti-inflammatory activity is highly dependent on the substitution pattern. 2,5,7-trimethoxyanthracene-1,4-dione, a related compound, exhibited moderate anti-inflammatory activity, suggesting the importance of the oxygenation pattern.[9]
-
Inhibition of Nitric Oxide Production: Many analogs show the ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, a hallmark of anti-inflammatory activity.[10]
Comparative Anti-inflammatory Activity Data:
| Compound/Analog | Assay | IC50/Effect | Key Structural Features | Reference(s) |
| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | Carrageenan-induced paw edema | ~30% reduction | 1,7-dihydroxy, 2,5-dimethoxy | [1] |
| 2,5,7-trimethoxyanthracene-1,4-dione | NO production in RAW 264.7 cells | Moderate inhibition | Anthracenedione with three methoxy groups | [9] |
| Blestanol Analogues | NO production in RAW 264.7 cells | IC50: 5.0 to 19.0 µM | Various phenanthrene and bibenzyl structures | [10] |
Antioxidant Activity: Scavenging Free Radicals
The dihydroxy-aromatic nature of these compounds inherently suggests antioxidant potential. This is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Key Structure-Activity Relationship Insights:
-
Free Hydroxyl Groups: The presence of free hydroxyl groups is paramount for radical scavenging activity. These groups can donate a hydrogen atom to neutralize free radicals.
-
Substitution Pattern: The position of the hydroxyl groups influences the antioxidant capacity. A study of derivatives from Pholidota yunnanensis showed a range of DPPH scavenging activity with EC50 values from 8.8 to 55.9 µM, indicating that the overall substitution pattern modulates this activity.[4]
-
Hydroxylation vs. Methoxylation: Generally, hydroxyl groups contribute more to antioxidant activity than methoxy groups, as the latter cannot donate a hydrogen atom as readily.
Comparative Antioxidant Activity Data:
| Compound/Analog | Assay | EC50/IC50 (µM) | Key Structural Features | Reference(s) |
| Phoyunnanins A-C and known analogs | DPPH radical scavenging | 8.8 to 55.9 | Various dihydroxyphenanthrene structures | [4] |
| 2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthrene | DPPH radical scavenging | Comparable to Vitamin C | Trihydroxy, dimethoxy substitution | [9] |
Antiviral Activity: A New Frontier Against SARS-CoV-2
Recent research has identified 9,10-dihydrophenanthrene derivatives as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), an essential enzyme for viral replication.
Key Structure-Activity Relationship Insights:
-
Bulky Substituents at R¹: The presence of bulky groups, such as cyclohexyl and 4-bromophenyl, at the R¹ position is preferred for enhanced inhibitory activity.
-
Heterocyclic Moieties at R³: Conversion of a pyridine group to a quinoline at the R³ position was favorable, while other heterocycles like pyrimidine, pyrazole, and purine were unfavorable.
-
Phenyl Substitution: The incorporation of a 5-phenyl group on the pyridyl moiety was found to be of great importance for inhibition.
Comparative SARS-CoV-2 3CLpro Inhibitory Activity:
| Compound | R¹ Substituent | R³ Substituent | IC50 (µM) | Reference(s) |
| C1 | Cyclohexyl | 5-phenylpyridyl | 1.55 ± 0.21 | |
| C2 | 4-Bromophenyl | 5-phenylpyridyl | 1.81 ± 0.17 |
Experimental Protocols: Your Guide to the Bench
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays discussed in this guide.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protease Inhibition: Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays are highly sensitive for monitoring protease activity and inhibition.[3][13][14]
Principle: A FRET-based protease assay utilizes a substrate peptide that is labeled with a donor and an acceptor fluorophore.[3][14] When the substrate is intact, the close proximity of the two fluorophores allows for energy transfer from the donor to the acceptor upon excitation of the donor. Cleavage of the substrate by the protease separates the fluorophores, leading to a decrease in FRET and an increase in donor fluorescence.[15]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the protease enzyme solution, the FRET substrate solution, and solutions of the inhibitor compounds at various concentrations.
-
Assay Setup: In a 96- or 384-well plate, add the reaction buffer, the protease, and the inhibitor compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the donor and acceptor channels over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay is a simple and rapid method to evaluate the free radical scavenging activity of compounds.[7][11]
Principle: The stable free radical DPPH has a deep violet color in solution.[7][11] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[7]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the test compound solutions to the wells.
-
Reaction Initiation: Add the DPPH solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration and determine the EC50 value.
Anti-inflammatory Screening: Inhibition of Nitric Oxide Production
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with LPS.[13][16]
Principle: The amount of NO produced by cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: Create a nitrite standard curve to quantify the amount of nitrite in the samples. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 value. It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cell death.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that specific substitutions on the phenanthrene core can be tailored to achieve potent and selective activity against various biological targets. The cytotoxic, anti-inflammatory, antioxidant, and antiviral properties of these analogs underscore their potential in addressing a wide range of diseases.
Future research should focus on synthesizing and evaluating a broader range of analogs to refine the SAR models for each biological activity. A particularly valuable endeavor would be the systematic evaluation of a single library of compounds across multiple assays to gain a deeper understanding of the structural features that confer selectivity. Furthermore, elucidating the precise molecular targets and downstream signaling pathways for the most promising compounds will be crucial for their translation into clinical candidates. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of natural product-inspired compounds.
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A Comparative Analysis of the Antioxidant Capacity of 9,10-Dihydroxyphenanthrene and Resveratrol
An In-Depth Technical Guide for Researchers
Executive Summary
Oxidative stress is a key pathological factor in a myriad of human diseases. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in drug discovery and development. This guide provides a detailed comparative analysis of the antioxidant capacities of two notable phenolic compounds: 9,10-Dihydroxyphenanthrene, a natural product derivative found in various plant species, and Resveratrol, a well-studied stilbenoid abundant in grapes and red wine.
This document synthesizes experimental data from established in vitro antioxidant assays, delves into the structural determinants of their activity, and elucidates their underlying mechanisms of action. While resveratrol is widely recognized for its dual-action antioxidant properties—acting as both a direct radical scavenger and an inducer of endogenous antioxidant enzymes—this guide reveals that specific hydroxylated derivatives of the 9,10-dihydrophenanthrene scaffold can exhibit superior direct radical-scavenging activity. This enhanced potency is attributed to its rigid, multi-ring structure which facilitates electron delocalization. We present quantitative data from DPPH and ABTS assays, detailed experimental protocols, and mechanistic pathway diagrams to provide a comprehensive resource for researchers in pharmacology, medicinal chemistry, and antioxidant research.
Introduction to Antioxidant Scaffolds
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the progression of diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants mitigate this damage by neutralizing free radicals, either by directly donating a hydrogen atom or an electron or by upregulating the expression of endogenous antioxidant defense systems.[2]
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural stilbenoid that has been the subject of intense scientific interest for its broad spectrum of biological activities, including potent antioxidant effects.[3][4] Its ability to influence multiple signaling pathways, such as the SIRT1 and Nrf2 pathways, in addition to its direct radical scavenging, makes it a benchmark compound in antioxidant research.[1][5]
This compound and its derivatives are a class of compounds found in nature, particularly in plants of the Orchidaceae family.[6][7] Structurally, they can be viewed as "cis-restricted" analogues of resveratrol, where the central double bond is incorporated into a rigid ring system. This structural constraint has significant implications for their antioxidant potential, suggesting that they may serve as a novel class of potent antioxidants.[8] This guide aims to objectively compare the antioxidant performance of these two scaffolds, providing the supporting experimental data and mechanistic context required for informed research and development.
Chemical Structure and Its Impact on Antioxidant Activity
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups and the potential for electron delocalization across the molecule.[2][9]
Resveratrol's structure features two phenyl rings connected by an ethylene bridge. The key to its direct antioxidant activity lies in its three hydroxyl groups.[10] The 4'-hydroxyl group on the B-ring is particularly important for radical scavenging.
This compound possesses a tricyclic aromatic system. This extended conjugation, combined with the presence of hydroxyl groups, is hypothesized to enhance radical scavenging ability compared to the more flexible stilbene backbone of resveratrol.[8] Studies on various hydroxylated phenanthrenes have shown that their antioxidant activity is highly dependent on the number and position of the -OH groups, with some derivatives demonstrating greater efficacy than resveratrol.[8][11] The rigid structure may provide a more favorable conformation for radical interaction and stabilization.
Comparative Analysis of In Vitro Antioxidant Capacity
The antioxidant potential of a compound is typically quantified using various in vitro assays that measure its ability to scavenge stable synthetic radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common. The result is often expressed as an IC₅₀ or EC₅₀ value (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant potency.[12]
Below is a summary of reported antioxidant activities for resveratrol and various 9,10-dihydrophenanthrene derivatives.
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Source |
| Resveratrol | DPPH | ~68.1 | [12] |
| ABTS | ~12.5 | [12] | |
| DPPH | 2.86 µg/mL (~12.5 µM) | [13] | |
| Imbricatin (a 9,10-dihydrophenanthrene) | DPPH | 8.8 | [6][7] |
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | DPPH | 10.0 | [6][7] |
| Lusianthridin (a 9,10-dihydrophenanthrene) | DPPH | 22.3 | [6][7] |
| Eulophiol (a 9,10-dihydrophenanthrene) | DPPH | 27.7 | [6][7] |
Note: IC₅₀ values can vary between studies due to minor differences in experimental conditions. The data presented provides a comparative snapshot based on available literature.
From the data, it is evident that several derivatives of 9,10-dihydrophenanthrene, such as Imbricatin and 2,4,7-trihydroxy-9,10-dihydrophenanthrene, exhibit significantly more potent radical scavenging activity in the DPPH assay than resveratrol.[6][7] This supports the hypothesis that the rigid, conjugated phenanthrene core enhances direct antioxidant action.[8]
Mechanisms of Antioxidant Action
Antioxidants can operate through direct or indirect mechanisms. Direct mechanisms involve the immediate neutralization of free radicals, while indirect mechanisms involve the upregulation of the cell's own antioxidant machinery.
Direct Radical Scavenging
Direct scavenging is the primary mechanism evaluated by assays like DPPH and ABTS. It typically occurs via two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-OH) donates its phenolic hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A-O•).
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming an antioxidant radical cation and an anion of the radical.
Caption: Direct antioxidant mechanisms: HAT and SET pathways.
Both this compound derivatives and resveratrol are capable of direct scavenging due to their phenolic hydroxyl groups.[2][6] However, the superior performance of the dihydrophenanthrene scaffold in the DPPH assay suggests it is a more efficient hydrogen or electron donor.[7][8]
Indirect and Cellular Antioxidant Mechanisms of Resveratrol
While direct scavenging is important, the in vivo antioxidant effects of resveratrol are largely attributed to its role as a gene regulator.[5] Resveratrol activates signaling pathways that lead to the increased expression of numerous protective antioxidant enzymes.
Key pathways include:
-
SIRT1 Activation: Resveratrol activates Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 can then deacetylate transcription factors like FOXO, promoting the expression of antioxidant enzymes such as Manganese Superoxide Dismutase (SOD2) and Catalase (CAT).[5][14]
-
Nrf2 Pathway: Resveratrol can induce the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[1] Nrf2 then binds to the Antioxidant Response Element (ARE) on DNA, triggering the transcription of phase II antioxidant and detoxification enzymes like Heme Oxygenase-1 (HO-1).[5]
Caption: Resveratrol upregulates endogenous antioxidant enzymes.
Currently, there is less published evidence detailing similar indirect, gene-regulatory antioxidant mechanisms for this compound derivatives, whose activity appears to be predominantly characterized by direct radical scavenging.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed and validated protocols are essential. The following are generalized, yet comprehensive, methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[12][15]
Protocol Steps:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 60 µM) in a suitable solvent like methanol or 80% ethanol. The solution should be freshly prepared and kept in the dark.[15][16]
-
Sample Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound, resveratrol) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction: In a microplate or cuvette, mix a volume of the test compound/standard solution (e.g., 500 µL) with a larger volume of the DPPH solution (e.g., 300 µL).[16] Include a control sample containing only the solvent and the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]
-
Measurement: Measure the absorbance of the solution at a characteristic wavelength, typically 517 nm, using a spectrophotometer.[15]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value from the resulting curve.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[12][17]
Protocol Steps:
-
Radical Generation: Generate the ABTS•+ stock solution by reacting an ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12][18]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[17]
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the antioxidant solution (e.g., 100 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[17]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[17]
-
Measurement: Record the decrease in absorbance at 734 nm.[12]
-
Calculation & IC₅₀: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]
Caption: Workflow for the ABTS radical cation decolorization assay.
Discussion and Concluding Remarks
-
Direct Scavenging Potency: Experimental data strongly suggests that specific hydroxylated 9,10-dihydrophenanthrene derivatives are more potent direct radical scavengers than resveratrol, as evidenced by lower IC₅₀ values in the DPPH assay.[6][7] This is likely due to the rigid, conjugated phenanthrene scaffold which enhances the stability of the resulting antioxidant radical.[8]
-
Mechanism of Action: Resveratrol's antioxidant profile is multifaceted, combining moderate direct scavenging with a well-documented ability to upregulate endogenous antioxidant defenses via gene regulation (e.g., SIRT1, Nrf2 pathways).[1][5] This indirect activity is crucial for its in vivo efficacy but is not captured by simple chemical assays like DPPH or ABTS. The cellular antioxidant mechanisms of this compound derivatives are less characterized and represent a promising area for future investigation.
For drug development professionals, this analysis indicates that the 9,10-dihydrophenanthrene scaffold is a highly promising starting point for designing novel antioxidants with superior direct-acting potency. However, the established biological activities of resveratrol, mediated through its influence on cellular signaling, underscore the importance of evaluating compounds in more complex biological systems. Future research should focus on conducting head-to-head comparisons of these compounds under identical assay conditions and, critically, in cell-based and in vivo models to fully elucidate their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
